CST967
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H64N8O9 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane |
InChI |
InChI=1S/C51H58N8O9.C2H6/c1-32(34-5-3-2-4-6-34)27-45(62)56-25-19-51(68,20-26-56)30-58-31-52-41-28-36(8-10-39(41)48(58)65)53-43(60)13-7-33-15-21-57(22-16-33)47(64)35-17-23-55(24-18-35)37-9-11-38-40(29-37)50(67)59(49(38)66)42-12-14-44(61)54-46(42)63;1-2/h2-6,8-11,28-29,31-33,35,42,68H,7,12-27,30H2,1H3,(H,53,60)(H,54,61,63);1-2H3/t32-,42?;/m1./s1 |
InChI Key |
CKQXRUGADVNAHW-BJFRXIOPSA-N |
Isomeric SMILES |
CC.C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |
Canonical SMILES |
CC.CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CST967: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967 is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy by inducing the targeted degradation of USP7, rather than simply inhibiting its enzymatic activity. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound operates as a heterobifunctional molecule, simultaneously binding to USP7 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of USP7 and its subsequent degradation by the proteasome. The recruited E3 ligase for this compound-mediated USP7 degradation is Cereblon (CRBN).[1]
The degradation of USP7 has significant downstream consequences, most notably the stabilization and activation of the p53 tumor suppressor protein. USP7 is a primary regulator of MDM2, an E3 ligase that targets p53 for degradation. By degrading USP7, this compound disrupts the USP7-MDM2 interaction, leading to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation of p53, which can then transcriptionally activate its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
The activity of this compound is dependent on the ubiquitin-proteasome system. Its effects can be abrogated by treatment with a proteasome inhibitor, such as MG132, or a neddylation-activating enzyme inhibitor, like MLN4924, which is required for the activation of Cullin-RING E3 ligases, including the CRBN complex.[1] Furthermore, the binding of this compound to CRBN can be competitively inhibited by other CRBN-binding agents, such as pomalidomide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and potency of this compound in inducing USP7 degradation and inhibiting cancer cell viability.
| Parameter | Cell Line | Value | Reference |
| DC50 (24h) | MM.1S | 17 nM | [1] |
| Dmax (at 1 µM) | MM.1S | 85% | [1] |
Table 1: USP7 Degradation Efficiency of this compound
| Cell Line | IC50 (96h) | Reference |
| MM.1S | ~100 nM | [1] |
| A549 | ~500 nM | Murgai et al., Chem. Commun., 2022, 58, 8858 (Supplementary Information) |
| LNCaP | ~1 µM | Murgai et al., Chem. Commun., 2022, 58, 8858 (Supplementary Information) |
Table 2: Anti-proliferative Activity of this compound
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to characterize its activity.
Caption: this compound-mediated USP7 degradation pathway.
Caption: Workflow for Western Blot analysis.
Caption: Workflow for CellTiter-Glo® viability assay.
Detailed Experimental Protocols
Western Blotting
Objective: To determine the degradation of USP7 and the modulation of downstream proteins (p53, cleaved-PARP) in response to this compound treatment.
Cell Lines: MM.1S (Multiple Myeloma)
Protocol:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours. For time-course experiments, treat cells with 1 µM this compound for 3, 6, 12, 24, 48, 72, and 96 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Cell Lines: MM.1S, A549 (Lung Carcinoma), LNCaP (Prostate Carcinoma)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Calculate the IC50 values by fitting the data to a variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Global Proteomics Analysis
Objective: To identify the global changes in the proteome upon this compound treatment and confirm the selectivity of USP7 degradation.
Methodology: diaPASEF-based Mass Spectrometry
Cell Line: MM.1S
Protocol:
-
Sample Preparation:
-
Treat MM.1S cells with 0.1 µM this compound or DMSO for 3 hours.
-
Harvest and lyse the cells as described in the Western Blotting protocol.
-
Perform in-solution trypsin digestion of the protein lysates.
-
Desalt the resulting peptides using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a nano-liquid chromatography system coupled to a trapped ion mobility spectrometry-quadrupole time-of-flight (timsTOF) mass spectrometer.
-
Employ a data-independent acquisition (DIA) method with Parallel Accumulation-Serial Fragmentation (PASEF).[1]
-
Key Parameters:
-
LC Gradient: A suitable gradient for peptide separation (e.g., 60 minutes).
-
dia-PASEF Scheme: Utilize a scheme with defined isolation windows across the m/z and ion mobility range to ensure comprehensive precursor ion fragmentation.
-
Collision Energy: Ramped according to the ion mobility of the precursor ions.
-
-
-
Data Analysis:
-
Process the raw data using a software suite capable of analyzing diaPASEF data (e.g., Spectronaut).
-
Use a human protein database for peptide and protein identification.
-
Perform label-free quantification to determine the relative abundance of proteins between the this compound-treated and DMSO-treated samples.
-
Identify significantly up- or down-regulated proteins based on fold-change and p-value thresholds.
-
Conclusion
This compound is a highly effective PROTAC degrader of USP7. Its mechanism of action involves the CRBN-mediated ubiquitination and subsequent proteasomal degradation of USP7. This leads to the stabilization of p53 through the destabilization of MDM2, ultimately resulting in apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core functionalities of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 3. onewebinserts.blob.core.windows.net [onewebinserts.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. LNCaP Cells [cytion.com]
CST967: A Technical Guide to a Potent and Selective USP7 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CST967, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme implicated in the pathogenesis of various cancers through its stabilization of key oncoproteins and cell cycle regulators. This compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate USP7, thereby impacting downstream signaling pathways crucial for cancer cell survival. This document details the mechanism of action, quantitative performance, and detailed experimental protocols for the characterization of this compound, intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to USP7 and the Rationale for Targeted Degradation
Ubiquitin-Specific Protease 7 (USP7) is a critical regulator of protein stability, removing ubiquitin tags from a variety of substrate proteins and rescuing them from proteasomal degradation. Its substrates include key players in cancer progression, most notably the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2) and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a cornerstone of tumor suppression.[1] Furthermore, USP7 has been shown to be involved in the regulation of other signaling pathways such as the NF-κB and Wnt/β-catenin pathways. Given its frequent overexpression in various malignancies and its role in maintaining oncogenic signaling, USP7 has emerged as a compelling target for cancer therapy.
PROTACs represent a revolutionary approach in drug discovery, offering the ability to induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This compound is a novel PROTAC that has been developed to specifically target USP7 for degradation.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between USP7 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity-induced ubiquitination of USP7 leads to its recognition and subsequent degradation by the 26S proteasome. The degradation of USP7 results in the destabilization of its substrates, including MDM2. The subsequent decrease in MDM2 levels leads to the stabilization and accumulation of the p53 tumor suppressor protein, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound as a USP7 PROTAC degrader.
Quantitative Data for this compound
The efficacy of this compound in inducing USP7 degradation has been quantified in various cancer cell lines. The key parameters used to evaluate PROTAC performance are DC50 (the concentration required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
| Parameter | Cell Line | Value | Reference |
| DC50 (24h) | MM.1S (Multiple Myeloma) | 17 nM | [1] |
| Dmax (1 µM, 24h) | MM.1S (Multiple Myeloma) | 85% | [1] |
Experimental Protocols
Western Blot Analysis for USP7 Degradation
This protocol details the procedure for assessing the degradation of USP7 in cultured cells following treatment with this compound.
Materials:
-
Cell Line: MM.1S (or other relevant cancer cell lines)
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-USP7 antibody (e.g., Cell Signaling Technology, #12894) at a dilution of 1:1000 in 5% BSA in TBST.
-
Mouse anti-β-actin antibody (loading control) at a recommended dilution.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Other Reagents: PBS, TBST (Tris-buffered saline with 0.1% Tween 20), BSA, nonfat dry milk.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-only treated well as a vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-USP7 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
Caption: Experimental workflow for Western Blot analysis of USP7 degradation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of this compound-mediated USP7 degradation on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[2][3][4]
Materials:
-
Cell Line: MM.1S (or other relevant cancer cell lines)
-
This compound: Stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include wells with DMSO-treated cells as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the DMSO-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Downstream Signaling Pathways Affected by this compound
The degradation of USP7 by this compound initiates a cascade of events within the cell, primarily impacting the p53-MDM2 signaling axis.
Caption: The impact of this compound on the USP7-MDM2-p53 signaling pathway.
In addition to the p53 pathway, global proteomic studies have suggested that USP7 has a broad range of substrates involved in various cellular processes, including DNA damage repair, epigenetic regulation, and immune responses.[5][6][7][8] Therefore, the degradation of USP7 by this compound may have pleiotropic anti-cancer effects beyond p53 activation.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that effectively and selectively degrades USP7. Its ability to induce potent degradation of USP7 at nanomolar concentrations leads to the activation of tumor suppressor pathways and inhibition of cancer cell proliferation. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biological functions of USP7 and the therapeutic potential of its targeted degradation. As the field of targeted protein degradation continues to expand, molecules like this compound will be instrumental in advancing our understanding of cancer biology and developing novel therapeutic interventions.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emergence of Targeted Protein Degradation: A Technical Overview of CST967, a PROTAC Targeting USP7 in Cancer
For Immediate Release
[City, State] – December 8, 2025 – In the rapidly evolving landscape of oncology, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), is offering a paradigm shift from traditional inhibition to targeted elimination of cancer-driving proteins. This whitepaper provides an in-depth technical guide on the function and mechanism of CST967, a potent and selective PROTAC designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a key regulator in numerous cancer types. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Executive Summary
This compound is a heterobifunctional small molecule that leverages the cell's own ubiquitin-proteasome system to selectively target and destroy the USP7 protein. Overexpression of USP7 is a common feature in various malignancies, where it contributes to tumor progression by stabilizing oncogenes and destabilizing tumor suppressors. This compound acts as a molecular bridge, bringing USP7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. This targeted degradation results in the stabilization of tumor suppressors like p53, induction of apoptosis, and potent inhibition of cancer cell proliferation. This guide details the underlying biology of USP7 in cancer, the mechanism of action of this compound, quantitative data on its efficacy, and the experimental protocols used for its characterization.
The Role of USP7 in Cancer
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from degradation by the proteasome. Its role in cellular homeostasis is critical, but its aberrant expression in many cancers, including multiple myeloma, prostate, breast, and lung cancer, makes it a compelling therapeutic target.[1] High USP7 levels often correlate with poor prognosis.
USP7's tumorigenic functions are mediated through its interaction with a wide array of substrate proteins involved in key cancer-related signaling pathways:
-
PTEN Signaling: USP7 can deubiquitinate and stabilize PTEN, a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt pathway.[4] The dysregulation of this interaction can impact cancer cell survival and resistance to therapy.[4]
-
DNA Damage Response (DDR): USP7 plays a role in the DDR by stabilizing key proteins involved in DNA repair, which can contribute to chemoresistance.[4][5]
-
Other Oncogenic Pathways: USP7 has been shown to regulate other cancer-promoting pathways, including the Wnt/β-catenin and NF-κB signaling cascades, by stabilizing key components of these pathways.[6][7][8]
Given its central role in controlling the stability of numerous oncoproteins and tumor suppressors, targeting USP7 presents a promising strategy for cancer therapy.
This compound: A PROTAC Targeting USP7
This compound is a Proteolysis Targeting Chimera (PROTAC), an innovative class of drugs designed to hijack the cell's ubiquitin-proteasome system (UPS).[2]
Mechanism of Action
This compound specifically links a USP7-binding moiety to a ligand for the Cereblon (CRBN) E3 ligase.[2][11] This action leads to the selective ubiquitination and subsequent proteasomal degradation of USP7 in cancer cells.
Downstream Cellular Consequences
Quantitative Data Presentation
The efficacy of this compound has been quantified through various cellular assays. The data below summarizes its potency in degrading USP7 and inhibiting cancer cell viability.
Table 1: USP7 Degradation Potency of this compound
| Parameter | Cell Line | Value | Time Point |
|---|---|---|---|
| DC₅₀ ¹ | MM.1S | 17 nM | 24 hours |
| Dₘₐₓ ² | MM.1S | 85% | 24 hours |
Data sourced from Murgai et al.[2] ¹DC₅₀: Concentration required to achieve 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Time Point | Result |
|---|---|---|---|---|
| MM.1S | Multiple Myeloma | CellTiter-Glo | 96 hours | Decreased Cell Viability[2] |
| Other USP7-dependent lines | Various Cancers | CellTiter-Glo | 96 hours | Decreased Cell Viability[2][11] |
Note: Specific IC₅₀ values were determined but are presented here qualitatively as per the available search snippets. The primary literature confirms potent anti-cancer activity across a panel of cell lines.[2][11]
Experimental Protocols
The characterization of this compound involved standard, robust methodologies in molecular and cell biology.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of USP7 and downstream proteins (p53, cleaved PARP) following treatment with this compound.
Detailed Steps:
-
Sample Preparation: Cancer cells (e.g., MM.1S) are cultured and treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading onto the gel.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on an SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-USP7). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is captured using a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 96 hours).[2]
-
Assay Reagent Addition: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. A volume of reagent equal to the volume of cell culture medium in the well is added.
-
Incubation: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the deubiquitinase USP7 for degradation with PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
The Discovery and Development of CST967: A Technical Guide to a Novel USP7 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967, also known as Compound 17, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] As a key deubiquitinating enzyme, USP7 plays a critical role in the stabilization of numerous proteins involved in oncogenesis and immune responses, making it a compelling target for therapeutic intervention in various cancers.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are innovative heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins.[5] They consist of a ligand that binds to the protein of interest (in this case, USP7), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound utilizes a ligand for the E3 ligase Cereblon (CRBN) to bring it into close proximity with USP7. This induced proximity facilitates the ubiquitination of USP7, marking it for degradation by the 26S proteasome. The degradation of USP7 leads to the destabilization of its downstream substrates, including MDM2, which in turn results in the stabilization and activation of the tumor suppressor protein p53, ultimately leading to apoptosis in cancer cells.[5] The proteasome inhibitor MG132 and the neddylation activation enzyme inhibitor MLN4924 have been shown to abrogate the PROTAC-mediated degradation of USP7, confirming its dependence on the ubiquitin-proteasome pathway.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC50/24h | MM.1S | 17 nM | [5] |
| Dmax (24h) | MM.1S | 85% at 1 µM | [5] |
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | MM.1S | Western Blot | Upregulation of p53 | [5] |
| This compound | MM.1S | Western Blot | Upregulation of cleaved-PARP | [5] |
| This compound | USP7-dependent cancer cells | Apoptosis Assay | Induction of apoptosis | [5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.
Cell Culture of MM.1S Multiple Myeloma Cells
-
Cell Line: MM.1S (ATCC® CRL-2974™).
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: MM.1S cells grow in suspension. To subculture, aspirate the cell suspension, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in fresh growth medium at a density of 2-4 x 10^5 cells/mL.
Western Blot Analysis for USP7 Degradation and Pathway Modulation
-
Cell Treatment: Seed MM.1S cells in 6-well plates at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP7, p53, cleaved-PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Treatment: Seed MM.1S cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and treat with this compound or vehicle control for the desired duration.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
Conclusion
This compound represents a significant advancement in the targeted degradation of USP7. Its potent and selective activity in preclinical models highlights the therapeutic potential of the PROTAC approach for targeting deubiquitinating enzymes in cancer. This technical guide provides a comprehensive summary of the available data and methodologies to facilitate further research and development of this compound and other novel USP7 degraders. The detailed protocols and structured data presentation are intended to serve as a valuable resource for scientists in the field of drug discovery and oncology.
References
- 1. MM1.S Cell Line - Creative Biogene [creative-biogene.com]
- 2. Targeting the deubiquitinase USP7 for degradation with PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of USP7 in Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a wide array of proteins involved in critical cellular processes.[1][2] Its intricate involvement in pathways governing cell cycle control, DNA damage response, and apoptosis has positioned it as a significant target for therapeutic intervention, particularly in oncology.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of USP7 degradation in the induction of apoptosis, summarizing key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols.
The Dichotomous Role of USP7 in Apoptosis
USP7's role in apoptosis is complex and often appears contradictory, as it can deubiquitinate and stabilize both tumor suppressors and oncogenes.[1][4] The cellular context and the specific substrates involved are critical determinants of the ultimate outcome of USP7 activity or inhibition.
The p53-Mdm2 Axis: The Canonical Pathway
The most well-characterized function of USP7 in apoptosis revolves around its regulation of the p53 tumor suppressor protein and its primary E3 ubiquitin ligase, Mdm2.[5][6]
-
Under normal conditions: USP7 primarily deubiquitinates and stabilizes Mdm2.[6][7] This leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby suppressing apoptosis and promoting cell survival.[5][6]
-
Upon genotoxic stress: The dynamic shifts, and USP7 can directly deubiquitinate and stabilize p53, leading to its accumulation and the activation of p53-dependent apoptotic pathways.[5][7]
Inhibition of USP7 disrupts this delicate balance. By promoting the degradation of Mdm2, USP7 inhibitors lead to the stabilization and accumulation of p53, ultimately triggering apoptosis in cancer cells with wild-type p53.[8][9]
p53-Dependent Apoptosis Beyond Mdm2
USP7's influence on p53-mediated apoptosis extends beyond the direct regulation of p53 and Mdm2.
-
Regulation of Tip60: USP7 deubiquitinates and stabilizes the histone acetyltransferase Tip60.[5][10] Tip60 acetylates p53 at lysine 120, a modification crucial for the induction of the pro-apoptotic protein PUMA and subsequent apoptosis.[5][10] Therefore, USP7 inhibition leads to Tip60 destabilization, which can attenuate the p53-dependent apoptotic pathway.[5]
p53-Independent Apoptotic Mechanisms
Recent studies have highlighted that USP7 degradation can induce apoptosis through mechanisms independent of p53, broadening the potential therapeutic applications of USP7 inhibitors to cancers with mutant or deleted p53.[11][12]
-
Oxidative and Endoplasmic Reticulum (ER) Stress: Small-molecule inhibitors of USP7 have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) and causing ER stress due to the accumulation of polyubiquitinated proteins.[11][13]
-
Regulation of ARF4: In glioblastoma, USP7 inhibition enhances the ubiquitination and degradation of the anti-apoptotic protein ADP-ribosylation factor 4 (ARF4), leading to apoptosis.[14]
-
Stabilization of XIAP: USP7 can deubiquitinate and stabilize the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein.[4] Inhibition of USP7 would, therefore, promote XIAP degradation and sensitize cells to apoptosis.
-
Regulation of FBXO7: USP7 mitigates ER stress-induced apoptosis by deubiquitinating and stabilizing F-box only protein 7 (FBXO7) through Lys48-linked deubiquitination.[13]
-
Caspase-Mediated Cleavage: During apoptosis, USP7 itself can be proteolytically processed by caspases, suggesting a feedback mechanism that could amplify the apoptotic signal.[15]
Quantitative Data on USP7 Degradation and Apoptosis
The following tables summarize key quantitative findings from studies investigating the effects of USP7 inhibition on apoptosis.
| USP7 Inhibitor | Cell Line(s) | IC50 | Key Apoptotic Effects | Reference |
| P5091 | SHG-140 (Glioblastoma) | 1.2 µM (48h) | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | [14] |
| P5091 | T98G (Glioblastoma) | 1.59 µM (48h) | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | [14] |
| P22077 | U2OS (Osteosarcoma) | 20 µM (48h) | Increased cell death, rescued by Tip60 overexpression | [5] |
| Almac4 | SK-N-SH, NB-10, IMR-32, LAN-5 (Neuroblastoma) | 1 µM (48h) | Significant increase in Caspase 3/7 activation | [8] |
| PROTAC 17 | MM.1S (Multiple Myeloma) | DC50/24h of 17 nM | Induction of cleaved-PARP | [9] |
| Experimental Condition | Cell Line | Change in Protein Levels | Apoptotic Outcome | Reference |
| shRNA knockdown of USP7 | SHG-140, T98G | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | Increased early and late-stage apoptosis | [14] |
| P22077 treatment | U2OS | Decreased Tip60 and Mdm2, Increased p53 | Attenuation of p53-dependent apoptosis | [5] |
| P5091 treatment | SHG-140, T98G | Downregulation of ARF4 | Induction of apoptosis | [14] |
| USP7 knockout | HeLa | Increased ER stress-induced cytotoxicity and apoptosis | Rescued by FBXO7 overexpression | [13] |
| USP7 inhibition (Almac4) | Neuroblastoma cell lines | Degradation of USP7 and MDM2, Increased p53 | Induction of p53-mediated apoptosis | [8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in USP7-mediated regulation of apoptosis.
Caption: The canonical USP7-p53-Mdm2 signaling pathway in apoptosis regulation.
Caption: USP7's role in p53-dependent apoptosis via Tip60 stabilization.
Caption: Overview of p53-independent apoptotic pathways induced by USP7 degradation.
Experimental Protocols
This section provides generalized methodologies for key experiments used to study the role of USP7 in apoptosis. Specific details should be optimized based on the cell type and antibodies used.
Immunoprecipitation of USP7 Substrates
This protocol is used to isolate a specific protein and determine its interaction with USP7 and its ubiquitination status.
Materials:
-
Cells treated with a USP7 inhibitor (e.g., P5091) or vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Lysis Buffer: RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM).
-
Primary antibody against the protein of interest for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibody against USP7 and ubiquitin for western blotting.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Treat cells with the USP7 inhibitor and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.[16]
-
Lyse cells in ice-cold lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[17]
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform western blotting on the eluted proteins, probing with antibodies against the protein of interest, USP7, and ubiquitin.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the levels of key apoptotic proteins following USP7 inhibition.
Materials:
-
Cells treated with a USP7 inhibitor or vehicle control.
-
Lysis buffer.
-
Primary antibodies against USP7, p53, Mdm2, BAX, BCL2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Treat cells with the USP7 inhibitor for the desired time points.
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay
This assay measures the effect of USP7 inhibition on cell proliferation and viability.
Materials:
-
Cells of interest.
-
96-well plates.
-
USP7 inhibitor.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the USP7 inhibitor or DMSO as a vehicle control.[16]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[16]
Caption: A generalized experimental workflow for studying USP7's role in apoptosis.
Conclusion and Future Directions
The degradation of USP7 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells through both p53-dependent and -independent mechanisms. This dual action makes USP7 an attractive target for a broad range of cancers. The development of highly specific and potent USP7 inhibitors and degraders, such as PROTACs, is a rapidly advancing field.[9][18]
Future research should focus on:
-
Elucidating the complete repertoire of USP7 substrates involved in apoptosis to identify novel therapeutic targets and predictive biomarkers.
-
Investigating the mechanisms of resistance to USP7 inhibitors to develop effective combination therapies.
-
Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of targeting USP7 in various cancer types.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the critical role of USP7 degradation in apoptosis, with the ultimate goal of translating this knowledge into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 13. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ubiquitin-proteasome pathway in thymocyte apoptosis: caspase-dependent processing of the deubiquitinating enzyme USP7 (HAUSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
CST967: A Technical Guide to its Target Protein and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-specific-processing protease 7 (USP7). As a key deubiquitinating enzyme (DUB), USP7 plays a critical role in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway, making it a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth analysis of this compound, its target protein USP7, and the associated signaling pathways. Detailed experimental protocols for the characterization of this compound and a summary of its quantitative effects on USP7 degradation are presented. Furthermore, this document includes visualizations of the core signaling pathway, the mechanism of action of this compound, and a representative experimental workflow to guide researchers in this field.
Target Protein: Ubiquitin-specific-processing protease 7 (USP7)
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. It is a key regulator of protein stability and has a broad range of substrates involved in critical cellular functions, including DNA damage repair, cell cycle control, and immune response.
In the context of cancer, USP7 is of particular interest due to its role in regulating the stability of key oncoproteins and tumor suppressors. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions. Overexpression of USP7 has been observed in various cancers and is often associated with poor prognosis.
This compound: A PROTAC Degrader of USP7
This compound is a heterobifunctional molecule designed to induce the targeted degradation of USP7. As a PROTAC, it consists of three key components: a ligand that binds to USP7, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two ligands. By simultaneously binding to USP7 and CRBN, this compound forms a ternary complex that brings USP7 into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from the E3 ligase to USP7, marking it for degradation by the proteasome.
Quantitative Data on this compound-mediated USP7 Degradation
The following table summarizes the quantitative data for the degradation of USP7 by this compound in the multiple myeloma cell line MM.1S, as reported by Murgai et al. (2022).[1]
| Parameter | Value | Cell Line |
| DC50 | 17 nM | MM.1S |
| Dmax | 85% at 1 µM | MM.1S |
DC50 : The concentration of this compound required to induce 50% degradation of USP7. Dmax : The maximum percentage of USP7 degradation observed.
Signaling Pathway Analysis: The USP7-p53 Axis
The primary signaling pathway affected by the degradation of USP7 by this compound is the p53 pathway. The following diagram illustrates the canonical USP7-p53 signaling axis and the mechanism of its disruption by this compound.
Caption: The USP7-p53 signaling pathway and its modulation by this compound.
Mechanism of Action of this compound
The following diagram illustrates the catalytic cycle of a PROTAC, exemplified by this compound.
Caption: The catalytic mechanism of action of the PROTAC this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Western Blotting for USP7 Degradation
This protocol is adapted from standard western blotting procedures and is suitable for assessing the degradation of USP7 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands. Normalize the band intensity of the target proteins to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a method to determine the number of viable cells in culture based on the quantitation of ATP, which is indicative of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µl per well for 96-well plates or 25 µl per well for 384-well plates). Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the test compound (this compound) at various concentrations to the experimental wells and incubate according to the desired protocol (e.g., 72-96 hours).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Quantitative Proteomics for PROTAC Analysis (TMT-based)
This protocol outlines a general workflow for Tandem Mass Tag (TMT)-based quantitative proteomics to assess the global effects of this compound on the cellular proteome.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control)
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
BCA Protein Assay Kit
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound at the desired concentration and time points, including a vehicle control.
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Experimental Workflow for this compound Characterization
The following diagram provides a logical workflow for the characterization of a novel PROTAC degrader like this compound.
Caption: A representative experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable tool compound for studying the biological functions of USP7 and for exploring the therapeutic potential of USP7 degradation. Its potent and selective degradation of USP7 leads to the stabilization of the p53 tumor suppressor, providing a promising avenue for cancer therapy. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate this compound and other PROTAC degraders, facilitating further advancements in this exciting field of targeted protein degradation.
References
Preliminary Efficacy of CST967: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy to target USP7-dependent malignancies. This technical guide provides a comprehensive summary of the preliminary research on this compound's efficacy, detailing its mechanism of action, in vitro performance, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action
This compound functions as a bifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of USP7. This targeted degradation leads to the accumulation of USP7 substrates, including the tumor suppressor protein p53, and triggers downstream apoptotic signaling pathways.
digraph "CST967_Mechanism_of_Action" {
graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
This compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
USP7 [label="USP7", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E3_Ligase [label="E3 Ubiquitin\nLigase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ternary_Complex [label="Ternary Complex\n(USP7-CST967-E3 Ligase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Ubiquitination [label="Ubiquitination\nof USP7", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Proteasome [label="Proteasome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Degradation [label="USP7 Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
p53 [label="p53\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Ternary_Complex;
USP7 -> Ternary_Complex;
E3_Ligase -> Ternary_Complex;
Ternary_Complex -> Ubiquitination;
Ubiquitination -> Proteasome;
Proteasome -> Degradation;
Degradation -> p53 [label=" leads to"];
p53 -> Apoptosis;
}
Figure 2: General workflow for Western blot analysis.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of MM.1S cells and calculate the IC50 value.
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing MM.1S cells and determine cell density.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 96 hours) at 37°C in a 5% CO2 incubator.[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
```dot
digraph "Cell_Viability_Workflow" {
graph [fontname="Arial", rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
Cell_Seeding [label="Seed Cells in\n96-well Plate"];
Compound_Treatment [label="Treat with this compound\n(96 hours)"];
Reagent_Addition [label="Add CellTiter-Glo®\nReagent"];
Lysis_Incubation [label="Lyse & Incubate\n(12 minutes)"];
Luminescence_Reading [label="Read Luminescence"];
Data_Analysis [label="Calculate % Viability\n& IC50"];
Cell_Seeding -> Compound_Treatment;
Compound_Treatment -> Reagent_Addition;
Reagent_Addition -> Lysis_Incubation;
Lysis_Incubation -> Luminescence_Reading;
Luminescence_Reading -> Data_Analysis;
}
References
CST967: A Technical Guide to a Novel PROTAC for Targeted USP7 Degradation in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the selective degradation of oncoproteins represents a paradigm shift from traditional inhibition. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovative approach. This technical guide provides an in-depth overview of CST967, a novel PROTAC designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a key regulator in cancer cell survival and proliferation. This document will detail the mechanism of action of this compound, its effects on cancer cell biology, quantitative data on its efficacy, and detailed protocols for its study.
Core Concepts: PROTACs and USP7
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[1] They consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the stability of numerous proteins involved in cancer progression.[2] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that is the primary negative regulator of the tumor suppressor p53.[2] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[2] USP7 is overexpressed in various cancers, making it a compelling therapeutic target.[2]
This compound: Mechanism of Action
This compound is a potent and selective USP7 PROTAC degrader.[3] It functions by forming a ternary complex between USP7 and the Cereblon (CRBN) E3 ligase.[4] This induced proximity leads to the polyubiquitination of USP7, followed by its degradation by the 26S proteasome. The degradation of USP7 has significant downstream consequences for cancer cells. The primary effect is the destabilization of MDM2, leading to the accumulation and activation of p53.[5] Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest and apoptosis.[6]
Signaling Pathway of this compound Action
Caption: this compound forms a ternary complex with USP7 and the E3 ligase CRBN, leading to USP7 degradation.
Quantitative Data
The efficacy of this compound has been quantified in preclinical studies. The following tables summarize the key performance indicators of this compound in inducing USP7 degradation and inhibiting cancer cell viability.
Table 1: Degradation Potency of this compound in MM.1S Cells [1]
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 17 nM | MM.1S | 24 hours |
| Dmax | 85% | MM.1S | 24 hours |
DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation.
Experimental Protocols
Western Blot for USP7 Degradation
This protocol details the methodology to assess the degradation of USP7 in cancer cells following treatment with this compound.
Experimental Workflow:
Caption: A stepwise workflow for analyzing protein degradation using Western Blot.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate MM.1S multiple myeloma cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-USP7 (1:1000 dilution)
-
Anti-p53 (1:1000 dilution)
-
Anti-MDM2 (1:1000 dilution)
-
Anti-cleaved PARP (1:1000 dilution)
-
Anti-β-actin (1:5000 dilution, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (using CellTiter-Blue® Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a promising new molecule for basic cancer biology studies, offering a potent and selective means of degrading USP7. Its mechanism of action, leading to the activation of the p53 tumor suppressor pathway, provides a clear rationale for its anti-cancer effects. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of targeted protein degradation.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Technology for USP7
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the key players in this field are Proteolysis Targeting Chimeras (PROTACs), which offer a novel mechanism to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of PROTAC technology, with a specific focus on its application to Ubiquitin-Specific Protease 7 (USP7), a critical regulator in oncology and other diseases.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously engaging both the POI (in this case, USP7) and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.
dot
Caption: General mechanism of PROTAC-mediated protein degradation.
USP7 as a Therapeutic Target
USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its dysregulation is implicated in numerous cancers and other diseases. Key signaling pathways influenced by USP7 include:
-
The p53-MDM2 Axis: USP7 is a key regulator of the tumor suppressor p53. It can deubiquitinate and stabilize MDM2, an E3 ligase that targets p53 for degradation. Inhibition or degradation of USP7 leads to MDM2 destabilization, resulting in p53 accumulation and subsequent cell cycle arrest and apoptosis.[1]
-
DNA Damage Response (DDR): USP7 is involved in the DDR by stabilizing key proteins, contributing to genomic stability.
-
Wnt/β-catenin Pathway: USP7 can deubiquitinate and stabilize β-catenin, a key component of the Wnt signaling pathway, which is often hyperactivated in cancer.
-
PI3K/AKT Signaling: USP7 has been shown to influence the PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival.
-
NF-κB Signaling: USP7 can modulate the NF-κB pathway, which is involved in inflammation and immunity, by deubiquitinating pathway components.
dot
Caption: Key signaling pathways regulated by USP7.
Design and Synthesis of USP7 PROTACs
The development of a successful USP7 PROTAC requires careful consideration of its three components:
-
USP7 Ligand (Warhead): This component is responsible for binding to USP7. Several potent and selective USP7 inhibitors have been developed and can be adapted as warheads for PROTACs.
-
E3 Ligase Ligand (Hook): The choice of E3 ligase is critical. The most commonly used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN), due to the availability of well-characterized small molecule ligands.
-
Linker: The linker connects the warhead and the hook. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex. Optimization of the linker is often a key step in developing a potent PROTAC.
The synthesis of USP7 PROTACs typically involves a modular approach where the USP7 ligand, linker, and E3 ligase ligand are synthesized separately and then coupled together.[2]
dot
Caption: Modular design of a USP7 PROTAC.
Quantitative Data for USP7 PROTACs
The efficacy of USP7 PROTACs is evaluated using several key metrics, including the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The table below summarizes quantitative data for selected USP7 PROTACs.
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| U7D-1 | CRBN | RS4;11 | 33 | >83 | 53.5 (Jeko-1) | [3] |
| PROTAC 17 (CST967) | CRBN | MM.1S | 17 | 85 | ~5000 | [4] |
| PU7-1 | Not Specified | MDA-MB-468 | Low nM | N/A | 1800 | [5] |
| PROTAC 40 | VHL | Not Specified | N/A | N/A | N/A | [6] |
N/A: Not Available
Experimental Protocols
Western Blotting for USP7 Degradation (Dose-Response and Time-Course)
Objective: To quantify the degradation of USP7 in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., RS4;11, MM.1S)
-
USP7 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment (Dose-Response): Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a fixed time (e.g., 24 hours).
-
PROTAC Treatment (Time-Course): Treat cells with a fixed concentration of PROTAC (e.g., the DC50 value) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary anti-USP7 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize USP7 band intensity to the loading control. Calculate the percentage of USP7 degradation relative to the vehicle control. Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax, or against time for the time-course experiment.
dot
Caption: Western blot workflow for assessing PROTAC-induced degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of USP7 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
USP7 PROTAC
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the USP7 PROTAC and a DMSO control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the PROTAC concentration and determine the IC50 value using a non-linear regression curve fit.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the USP7-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-USP7 and HaloTag®-E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
USP7 PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-USP7 and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the USP7 PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for complex formation.
dot
Caption: Principle of the NanoBRET ternary complex formation assay.
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, enabling the targeted degradation of proteins previously considered intractable. The development of USP7-targeting PROTACs holds significant promise for the treatment of cancer and other diseases where USP7 is overexpressed or hyperactive. The continued optimization of USP7 PROTACs, focusing on improving oral bioavailability, tissue distribution, and minimizing off-target effects, will be crucial for their successful clinical translation. This technical guide provides a foundational understanding of the core principles, design considerations, and experimental methodologies essential for researchers and scientists working at the forefront of this exciting field.
References
Methodological & Application
Application Notes and Protocols for CST967 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967 is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), developed using the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] As a bifunctional molecule, this compound recruits USP7 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome.[2][3] The degradation of USP7 has significant implications in cancer biology due to its role in stabilizing various oncogenic proteins and tumor suppressors, most notably p53.[3][4][5] These application notes provide detailed protocols for utilizing this compound in a cell culture setting to study its effects on cancer cells.
Mechanism of Action
This compound functions by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of USP7.[3] The molecule consists of a ligand that binds to USP7, a linker, and a ligand that binds to the E3 ubiquitin ligase, CRBN. This ternary complex formation facilitates the transfer of ubiquitin molecules to USP7, marking it for degradation by the 26S proteasome.[2][3]
A primary consequence of USP7 degradation is the stabilization and upregulation of the tumor suppressor protein p53.[3][5] USP7 normally deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for degradation. By degrading USP7, this compound disrupts this process, leading to MDM2 destabilization and subsequent p53 accumulation.[5] Increased p53 levels can trigger cell cycle arrest and apoptosis, contributing to the anti-proliferative effects of this compound in cancer cells.[3][4] This is often evidenced by the increased expression of downstream markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase (PARP).[3]
It is also noteworthy that the inhibition of USP7 can lead to the upregulation of another deubiquitinase, USP22, which may in turn activate downstream cancer-promoting pathways.[3] This highlights the complexity of the cellular response to USP7 degradation and suggests that combination therapies could be a promising avenue for future research.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's effect on the multiple myeloma cell line MM.1S. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines of interest.
| Cell Line | Parameter | Value | Reference |
| MM.1S | DC50 (24h) | 17 nM | [3] |
| MM.1S | Dmax (at 1 µM) | 85% | [3] |
Note: DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum observed protein degradation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, or other USP7-dependent cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Tissue culture plates/flasks
-
Sterile PBS
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells as needed to maintain logarithmic growth.
-
For experiments, seed the cells at a predetermined optimal density in the appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the experiment.[6][7] A starting point for a 96-well plate is typically between 5,000 and 10,000 cells per well.[6]
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Microplate reader (fluorescence)
Procedure:
-
Following the treatment period with this compound as described in Protocol 1, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for USP7 Degradation and Downstream Signaling
This protocol is used to quantify the degradation of USP7 and assess the levels of downstream signaling proteins like p53 and cleaved-PARP.
Materials:
-
Cells treated with this compound in 6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-cleaved-PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well or dish and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-USP7) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To probe for other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-p53, anti-cleaved-PARP, or a loading control).
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Following treatment with this compound, collect both the adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: this compound-mediated USP7 degradation and downstream signaling pathway.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptglab.com [ptglab.com]
- 5. biomol.com [biomol.com]
- 6. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flexible dose-response modeling framework based on continuous toxicity outcomes in phase I cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CST967 in Multiple Myeloma Cell Lines
Disclaimer: Publicly available information on a compound specifically designated "CST967" for the treatment of multiple myeloma is not available. The following application notes and protocols are generated based on the established methodologies for evaluating novel therapeutic agents in multiple myeloma research. For the purpose of this document, CST976 will be treated as a hypothetical inhibitor of the PI3K/AKT/mTOR signaling pathway , a critical pathway in multiple myeloma pathogenesis.[1][2]
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[3] The pathogenesis of MM is complex, involving multiple signaling pathways that regulate cell growth, survival, and drug resistance.[2][4][5] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in multiple myeloma, making it an attractive target for therapeutic intervention.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound, a hypothetical small molecule inhibitor of the PI3K/AKT/mTOR pathway, in multiple myeloma cell lines.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound is hypothesized to exert its anti-myeloma effects by inhibiting key components of the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell proliferation, survival, and metabolism. In multiple myeloma, constitutive activation of this pathway contributes to uncontrolled cell growth and resistance to apoptosis.[1][2] By blocking this pathway, this compound is expected to induce cell cycle arrest and apoptosis in multiple myeloma cells.
References
- 1. Signaling Pathway Mediating Myeloma Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CST967 Treatment for Breast Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CST967 is a novel, potent, and selective small molecule inhibitor targeting key signaling pathways implicated in breast cancer progression. These application notes provide detailed protocols for evaluating the efficacy of this compound in various breast cancer cell lines, including determining its cytotoxic concentration, its effect on cell viability, and its mechanism of action. The following protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The anti-proliferative activity of this compound was evaluated against a panel of human breast cancer cell lines representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF-7 | Luminal A, ER+, PR+, HER2- | 1.5 ± 0.3 |
| T-47D | Luminal A, ER+, PR+, HER2- | 2.1 ± 0.5 |
| MDA-MB-231 | Triple-Negative, ER-, PR-, HER2- | 5.8 ± 1.2 |
| SK-BR-3 | HER2-Overexpressing | 8.3 ± 1.9 |
| MCF-10A | Non-tumorigenic breast epithelial | > 50 |
Signaling Pathway
This compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in breast cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3]
Experimental Protocols
Cell Culture and Maintenance
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on breast cancer cells and to calculate the IC50 value.
-
Materials:
-
Breast cancer cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize the protein levels.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Troubleshooting
-
High variability in MTT assay: Ensure uniform cell seeding density and proper mixing of reagents. Check for and prevent evaporation from wells, especially on the plate edges.
-
Weak or no signal in Western blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and use fresh chemiluminescent substrate.
-
Inconsistent IC50 values: Standardize cell passage number and ensure cells are in the logarithmic growth phase before treatment. Confirm the stability and concentration of the this compound stock solution.
For further information or technical support, please contact our scientific support team.
References
Application Notes and Protocols for CST967 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in oncogenesis, including MDM2, a key negative regulator of the p53 tumor suppressor.[3][4] By inducing the degradation of USP7, this compound aims to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[4] This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model. The protocols and data presented are a composite representation based on preclinical studies of USP7 inhibitors and PROTAC degraders.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of USP7. This leads to the destabilization of MDM2, allowing for the accumulation and activation of the p53 tumor suppressor protein, which in turn transcriptionally activates genes involved in apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.
Caption: this compound-mediated degradation of USP7 and downstream signaling.
Experimental Protocols
This section outlines a detailed protocol for a cell line-derived xenograft (CDX) model to assess the in vivo efficacy of this compound.
Cell Line and Culture
-
Cell Line: MM.1S (Multiple Myeloma) or other relevant cancer cell line with wild-type p53.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged every 2-3 days to maintain logarithmic growth.
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude) or NOD-SCID mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Harvest MM.1S cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
Experimental Design and Drug Administration
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Dosing Regimen (Example):
-
Vehicle Control Group: Administer the vehicle solution intraperitoneally (IP) or orally (PO) daily.
-
This compound Treatment Groups: Administer this compound at varying doses (e.g., 25, 50, 100 mg/kg) IP or PO daily for a specified duration (e.g., 21 days).
-
Data Collection and Analysis
-
Tumor Volume: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., immunohistochemistry, western blotting).
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA for tumor growth curves.
Quantitative Data Presentation
The following tables present representative data from preclinical studies of USP7 inhibitors and degraders, which can be used as a benchmark for studies with this compound.
Table 1: In Vivo Anti-Tumor Efficacy of a USP7 Degrader in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IP | 1850 ± 250 | - | +5.2 |
| This compound (Low Dose) | 25 | IP | 1100 ± 180 | 40.5 | +1.5 |
| This compound (Mid Dose) | 50 | IP | 650 ± 120 | 64.9 | -2.3 |
| This compound (High Dose) | 100 | IP | 300 ± 80 | 83.8 | -4.8 |
Table 2: Biomarker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | % Ki67 Positive Cells (Proliferation) | Relative USP7 Protein Level | Relative p53 Protein Level |
| Vehicle Control | - | 85 ± 5 | 1.0 | 1.0 |
| This compound (50 mg/kg) | 50 | 35 ± 8 | 0.3 | 3.5 |
Experimental Workflow Diagram
References
Application Notes and Protocols: CST967 Dosage and Administration in Mice
Disclaimer: The following application notes and protocols are based on the available preclinical data for the USP7-targeting PROTAC CST967 and general principles of in vivo studies in mice with PROTAC molecules. As of the latest available information, specific in vivo dosage and administration protocols for this compound in mice have not been publicly detailed. Researchers should use this information as a guideline and perform necessary dose-finding and toxicology studies to determine the optimal and safe dosage for their specific mouse models and experimental goals.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2][3][4][5][6][7][8] this compound functions by hijacking the ubiquitin-proteasome system to selectively target USP7 for degradation.[1] These notes provide an overview of the known characteristics of this compound and a generalized protocol for its potential administration in mouse models.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This proximity induces the ubiquitination of USP7, marking it for degradation by the proteasome. The degradation of USP7 leads to an accumulation of its substrates, including the tumor suppressor p53, which can trigger apoptosis in cancer cells.[1]
In Vitro Activity
While in vivo data for this compound is not publicly available, in vitro studies have demonstrated its potent activity in the MM.1S multiple myeloma cell line.
| Parameter | Value | Cell Line | Reference |
| DC50/24h | 17 nM | MM.1S | [1] |
| Dmax | 85% at 1 µM | MM.1S | [1] |
General Protocol for In Vivo Administration in Mice
This protocol is a general guideline for the in vivo evaluation of a PROTAC like this compound in a mouse xenograft model. The specific details will need to be optimized for the particular mouse strain, cancer model, and formulation of this compound.
Animal Model
-
Species: Mouse
-
Strain: Immunocompromised mice such as NOD-scid IL2Rgammanull (NSG), SCID, or athymic nude mice are commonly used for xenograft studies with human cancer cell lines.[9][10][11]
-
Xenograft Model: Human cancer cell lines that are dependent on USP7 signaling can be implanted subcutaneously or orthotopically.[9] Patient-derived xenografts (PDXs) can also be used for a more clinically relevant model.[9][12]
Formulation
The formulation for in vivo administration will depend on the physicochemical properties of this compound. A common starting point for PROTACs is a vehicle solution that can solubilize the compound and is well-tolerated by the animals. Examples of vehicles used for in vivo studies with small molecules include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
A solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.
It is crucial to perform solubility and stability tests of this compound in the chosen vehicle before in vivo administration.
Administration Route and Dosage
The optimal administration route and dosage must be determined through pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. Common routes for PROTAC administration in mice include:[][14]
-
Intraperitoneal (i.p.) injection: Often used in preclinical studies for ease of administration.
-
Subcutaneous (s.c.) injection: Can provide a more sustained release profile.
-
Intravenous (i.v.) injection: For direct systemic delivery.
-
Oral gavage (p.o.): If the compound has good oral bioavailability.
Based on published studies with other PROTACs, a starting dose range for an efficacy study could be between 5 mg/kg and 100 mg/kg, administered daily or on an intermittent schedule (e.g., every other day, twice weekly).[14][15][16]
Experimental Workflow
Monitoring and Endpoints
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight: Animal body weight should be monitored as an indicator of toxicity.
-
Clinical Observations: Animals should be observed daily for any signs of distress or adverse effects.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors and other tissues can be collected to assess the degradation of USP7 and the modulation of downstream signaling pathways (e.g., p53 levels) by Western blot or immunohistochemistry.
-
Pharmacokinetics (PK): Blood samples can be collected at various time points after dosing to determine the concentration of this compound and its metabolites.
Safety and Toxicology
Prior to efficacy studies, it is essential to conduct a maximum tolerated dose (MTD) study to determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This typically involves administering escalating doses of the compound to small groups of mice and monitoring them for a set period for signs of toxicity, including weight loss, changes in behavior, and mortality.
Conclusion
This compound is a promising USP7-degrading PROTAC with potent in vitro activity. While specific in vivo data is not yet available, the provided general protocol and considerations offer a starting point for researchers planning to evaluate this compound in mouse models. It is imperative to conduct thorough preliminary studies to establish the optimal formulation, administration route, dosage, and safety profile of this compound before embarking on large-scale efficacy studies.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the deubiquitinase USP7 for degradation with PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel, potent USP7 inhibitors that upregulate p53 leading to anti-proliferative effects in cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor cell line-derived xenograft subtype shapes TME composition in BRGSF-HIS mice | Poster | genOway [genoway.com]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7 Degradation Analysis using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including the cell cycle, DNA damage response, and apoptosis.[1][2][3] Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][4][5] By inhibiting or degrading USP7, MDM2 becomes destabilized, leading to the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[1][6] This makes USP7 an attractive therapeutic target for cancer drug development.
One approach to target USP7 is through the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[6][7] This document provides a detailed protocol for assessing the degradation of USP7 in response to treatment with a PROTAC, such as the reported compound 17 (CST967), using western blotting.[6] Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels, thereby confirming the efficacy of the degrader molecule.[7]
Signaling Pathway
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates the tumor suppressor protein p53, marking it for degradation by the proteasome. This keeps p53 levels low. When a USP7 degrader is introduced, it forms a ternary complex with USP7 and an E3 ligase, leading to the ubiquitination and subsequent degradation of USP7 itself. The resulting decrease in USP7 levels leads to the destabilization and degradation of MDM2. Consequently, p53 is no longer targeted for degradation, leading to its accumulation and the activation of downstream pathways that can induce apoptosis in cancer cells.[1][5][6]
Caption: USP7-p53 signaling pathway and the effect of a USP7 degrader.
Experimental Workflow
The western blot workflow to assess USP7 degradation involves several key stages. It begins with treating cells with the USP7 degrader and preparing cell lysates. The protein concentration is then determined to ensure equal loading. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then blocked and incubated with primary antibodies specific to USP7 and a loading control. Subsequently, a secondary antibody conjugated to an enzyme is used for detection. Finally, the signal is captured and the protein bands are quantified to determine the extent of USP7 degradation.
Caption: Experimental workflow for Western Blot analysis of USP7 degradation.
Quantitative Data Summary
The efficacy of a USP7 degrader can be assessed by treating a relevant cell line (e.g., MM.1S multiple myeloma cells) with varying concentrations of the compound for a set duration (e.g., 24 hours).[6] The resulting USP7 protein levels are quantified by densitometry of the western blot bands and normalized to a loading control (e.g., β-actin). The data can be presented as the percentage of USP7 remaining compared to a vehicle-treated control.
| Treatment Concentration (nM) | USP7 Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 65 | ± 4.5 |
| 10 | 28 | ± 3.1 |
| 100 | 15 | ± 2.5 |
| 1000 | 15 | ± 2.8 |
| 10000 | 25 (Hook Effect) | ± 3.5 |
Note: This table presents hypothetical data based on typical PROTAC-mediated degradation profiles, including a potential "hook effect" at high concentrations as observed for some degraders.[6] Actual results may vary. A study on the USP7 PROTAC 17 (this compound) in MM.1S cells showed a maximal degradation (Dmax) of 85% at a 1 µM concentration and a DC50 of 17 nM after 24 hours.[6]
Detailed Experimental Protocol
This protocol is adapted from standard western blotting procedures from Cell Signaling Technology (CST) and incorporates considerations for analyzing protein degradation.[7][8][9]
Materials and Reagents
-
Cell Line: Appropriate cell line expressing USP7 (e.g., MM.1S, U2OS).[6][10]
-
USP7 Degrader: e.g., PROTAC compound 17 (this compound).[6]
-
Vehicle Control: DMSO.
-
Cell Culture Medium and Supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS). [11]
-
Lysis Buffer: RIPA buffer or 1X SDS sample buffer supplemented with protease and phosphatase inhibitors.[1][11]
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.[7]
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve USP7 (~130 kDa).
-
Running Buffer: 1X SDS-PAGE running buffer.[7]
-
Transfer Buffer. [7]
-
Membranes: PVDF or nitrocellulose membranes.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[8][12]
-
Primary Antibodies:
-
Primary Antibody Dilution Buffer: As recommended on the antibody datasheet, typically 1X TBST with 5% BSA or 5% non-fat milk.[8]
-
Secondary Antibody: HRP-linked Anti-rabbit IgG (e.g., CST #7074).[12]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate (e.g., SignalFire™ ECL Reagent, CST #6883).[12]
Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[1]
-
Compound Treatment: Prepare serial dilutions of the USP7 degrader in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[1][6]
-
Incubation: Aspirate the old medium and add the medium containing the degrader or vehicle (DMSO) to the cells. Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[7]
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1][11]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[11][15] A common choice is RIPA buffer, or for direct lysis, 1X SDS sample buffer can be used.[1][8]
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[8]
-
If using RIPA buffer, incubate on ice for 30 minutes with periodic vortexing.[7] If using 1X SDS sample buffer, sonicate for 10-15 seconds to complete lysis and shear DNA.[8]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][11]
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7] This step is crucial for ensuring equal protein loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.[7]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.[7] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's instructions.[1][7]
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[8] Incubate the membrane with the primary antibody (e.g., anti-USP7) diluted in the recommended primary antibody dilution buffer. Incubation should be performed overnight at 4°C with gentle shaking.[8][12]
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.[1][5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[12]
-
Final Washes: Wash the membrane three times for 5 minutes each with TBST.[12]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1 minute.[12]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure the signal is not saturated.[7]
Data Analysis
-
Densitometry: Quantify the band intensities for USP7 and the loading control (e.g., β-actin) using image analysis software (e.g., ImageJ).[7]
-
Normalization: Normalize the intensity of the USP7 band to the intensity of the corresponding loading control band for each sample.[7]
-
Calculate Degradation: Calculate the percentage of USP7 degradation relative to the vehicle-treated control sample.[7] Plot the results to determine parameters like DC50 (concentration at which 50% degradation is achieved).
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. USP7 antibody (26948-1-AP) | Proteintech [ptglab.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 14. beta-Actin Antibody (#4967) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. 2bscientific.com [2bscientific.com]
Application Notes and Protocols: Optimal Incubation Time for CST967 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] As a key regulator of the tumor suppressor p53, primarily through its stabilization of the E3 ligase MDM2, USP7 has emerged as a significant target in cancer therapy.[2] By inducing the degradation of USP7, this compound leads to the destabilization of MDM2, subsequent accumulation of p53, and ultimately, apoptosis in cancer cells.[2] These application notes provide a comprehensive guide to determining the optimal incubation time for this compound treatment in cancer cell lines, supported by detailed experimental protocols and pathway diagrams.
Data Presentation
The efficacy of this compound is dependent on both concentration and incubation time. The following table summarizes the quantitative data on this compound-mediated USP7 degradation in the MM.1S multiple myeloma cell line.
| Cell Line | Concentration | Incubation Time | Degradation Outcome | Key Findings |
| MM.1S | 1 µM | 24 hours | 85% maximal degradation (Dmax) | Optimal concentration for maximal degradation.[2] |
| MM.1S | 10 µM | 24 hours | Slight hook effect observed | Higher concentrations may lead to reduced degradation.[2] |
| MM.1S | Various | 24 hours | DC50 of 17 nM | Potent degradation activity at nanomolar concentrations.[2] |
| MM.1S | 1 µM | 72 hours post-washout | USP7 levels reverted | Demonstrates the reversibility of the degradation effect.[2] |
Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of USP7. This targeted degradation has significant downstream effects on the p53 signaling pathway.
Caption: this compound-mediated degradation of USP7 and its downstream effects on the p53 pathway.
Experimental Protocols
Time-Course Experiment for Optimal Incubation Time
This protocol details a time-course experiment to determine the optimal incubation period for this compound treatment by assessing USP7 protein levels via Western blotting.
Materials:
-
This compound (MedchemExpress)
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM). Treat cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP7 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for USP7 and the loading control. Normalize the USP7 signal to the loading control for each time point. The optimal incubation time is the point at which maximal USP7 degradation is observed.
Caption: Workflow for determining the optimal incubation time of this compound.
Cell Viability Assay
To correlate USP7 degradation with a functional outcome, a cell viability assay can be performed over a time course.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, 120 hours).
-
Viability Measurement: At each time point, add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot cell viability against this compound concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time for inducing cell death can be determined from these curves.
Troubleshooting and Optimization
-
No USP7 Degradation:
-
Incubation time is too short: Extend the incubation period.
-
This compound concentration is too low: Increase the concentration.
-
Cell line is resistant: The cell line may lack necessary components of the ubiquitin-proteasome system (e.g., CRBN). Confirm CRBN expression.
-
-
Hook Effect:
-
If a hook effect is observed at high concentrations, reduce the concentration of this compound to achieve optimal degradation.[2]
-
-
Variability Between Experiments:
-
Ensure consistent cell passage number and confluency at the time of treatment.
-
Prepare fresh dilutions of this compound for each experiment.
-
By following these guidelines and protocols, researchers can effectively determine the optimal incubation time for this compound treatment in their specific experimental context, leading to more reliable and reproducible results in the study of USP7-targeted cancer therapy.
References
Application Notes and Protocols for CST967: A USP7 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CST967, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). This document outlines the solubility characteristics of this compound, its mechanism of action, and comprehensive protocols for its application in various in vitro assays.
Introduction to this compound
This compound is a bifunctional molecule that recruits USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7.[1][2] USP7 is a deubiquitinating enzyme that has been implicated in the progression of several cancers due to its role in stabilizing oncoproteins and negative regulators of tumor suppressors, such as MDM2, which in turn targets the tumor suppressor p53 for degradation.[3][4] By degrading USP7, this compound can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[3]
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 107.87 | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation :
-
This compound (Molecular Weight: 927.05 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure :
-
Storage :
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, inducing the degradation of USP7. This initiates a signaling cascade that impacts the p53 pathway, a critical regulator of cell cycle and apoptosis.
References
Co-treatment Strategies with CST967: A Look into Future Cancer Therapies
Although specific preclinical or clinical data on the co-treatment of the USP7 PROTAC degrader CST967 with other cancer drugs is not yet publicly available, the broader class of USP7 inhibitors holds significant promise for combination therapies. This report outlines the potential applications and theoretical frameworks for combining this compound with existing anti-cancer agents, based on the known mechanisms of USP7 inhibition.
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 plays a critical role in the stability of numerous proteins involved in cancer progression, including the p53 tumor suppressor pathway.[1] By degrading USP7, this compound can lead to the stabilization of p53 and induce apoptosis in cancer cells that are dependent on USP7.[1][3] While this compound has demonstrated anti-cancer activity as a single agent, its true potential may lie in synergistic combinations with other therapeutic modalities.[1]
Potential Combination Strategies and Underlying Rationale
Based on the function of USP7 and preclinical studies on other USP7 inhibitors, several combination strategies for this compound can be envisioned:
Combination with DNA Damaging Agents (e.g., Chemotherapy, PARP Inhibitors)
A key function of USP7 is its involvement in the DNA damage response (DDR). By inhibiting or degrading USP7, the repair of DNA damage in cancer cells can be impaired, leading to increased sensitivity to DNA-damaging agents.
-
Chemotherapy (e.g., Doxorubicin): Combining this compound with chemotherapeutic drugs that induce DNA double-strand breaks, such as doxorubicin, could lead to a synergistic increase in cancer cell death.[4][5] The rationale is that this compound would prevent the repair of the DNA damage inflicted by the chemotherapy, pushing the cells towards apoptosis.
-
PARP Inhibitors: For cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the addition of a USP7 degrader like this compound could create a synthetic lethal scenario. PARP inhibitors block the repair of single-strand DNA breaks, which then lead to double-strand breaks during replication.[6][7][8][9] By simultaneously preventing the repair of these double-strand breaks through USP7 degradation, the combination could be highly effective.
Combination with Immune Checkpoint Blockade (ICB)
Recent studies have highlighted the role of USP7 in regulating the immune response within the tumor microenvironment. USP7 can influence the stability of proteins that modulate T-cell function and the expression of immune checkpoint molecules like PD-L1.
-
Anti-PD-1/PD-L1 Therapy: Combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[10][11][12][13][14] By degrading USP7, this compound may increase the immunogenicity of tumor cells and reduce the immunosuppressive signals in the tumor microenvironment, thereby making them more susceptible to immune-mediated killing facilitated by checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
While specific data for this compound co-treatment is unavailable, the following diagrams illustrate the general signaling pathway of USP7 and a hypothetical experimental workflow for investigating synergistic effects.
Experimental Protocols: A General Framework
While specific protocols for this compound co-treatment are not available, the following provides a general framework for key experiments.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the co-treatment drug.
-
Treatment: Treat cells with this compound alone, the other drug alone, and in combination at various concentrations. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Determine the synergistic, additive, or antagonistic effects using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
Western Blot for Mechanistic Insights
-
Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., USP7, p53, cleaved PARP, γH2AX) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data: A Hypothetical Example
The following table illustrates how quantitative data from a hypothetical co-treatment study of this compound and Doxorubicin in a p53 wild-type cancer cell line might be presented.
| Treatment Group | IC50 (nM) | Combination Index (CI) at ED50 |
| This compound | 50 | - |
| Doxorubicin | 100 | - |
| This compound + Doxorubicin (1:2 ratio) | 20 (this compound) / 40 (Doxorubicin) | 0.6 |
Note: This data is purely illustrative and not based on actual experimental results.
Conclusion
While the exploration of this compound in combination with other cancer drugs is still in its nascent stages, the scientific rationale for such co-treatments is strong. Further preclinical studies are necessary to identify the most effective combination partners, optimal dosing schedules, and responsive cancer types. The development of detailed application notes and protocols will be contingent on the public availability of such research. The information presented here provides a foundational framework for researchers and drug development professionals interested in pursuing this promising therapeutic strategy.
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the deubiquitinase USP7 for degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Combination Approaches with Immune-Checkpoint Blockade in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Cancer Therapy with Immune Checkpoint Blockade: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination cancer therapy integrating T-cell immune checkpoint blockers and natural killer cell activation [accscience.com]
- 14. Combination of phototherapy with immune checkpoint blockade: Theory and practice in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomic Analysis of CST967-Mediated USP7 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target Ubiquitin-Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including DNA repair, cell cycle progression, and apoptosis.[1] Notably, USP7 is a key regulator of the tumor suppressor p53 by stabilizing its primary E3 ligase, MDM2.[1] Due to its high expression in various cancers and its association with poor prognosis, USP7 has emerged as a promising therapeutic target.[1]
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, degraders lead to the entire loss of the protein, offering a powerful therapeutic modality.[1] Quantitative proteomics is an indispensable tool for characterizing PROTACs like this compound. It enables the precise measurement of changes in protein abundance across the entire proteome, providing critical insights into the degrader's efficacy, selectivity, and downstream biological consequences.[3][4]
This application note provides a comprehensive overview and detailed protocols for utilizing quantitative mass spectrometry-based proteomics to study the effects of this compound treatment in a cellular context.
Key Applications
-
Target Engagement & Efficacy: Directly quantify the extent and dose-dependency of USP7 degradation.
-
Selectivity Profiling: Assess the global proteome to identify any off-target protein degradation, confirming the selectivity of this compound.
-
Mechanism of Action Studies: Elucidate the downstream effects of USP7 degradation by quantifying changes in the abundance of its known substrates and other signaling pathway components.[5][6]
-
Biomarker Discovery: Identify novel proteins and pathways affected by this compound treatment that could serve as pharmacodynamic or predictive biomarkers.
Experimental Workflow
A typical quantitative proteomics experiment to analyze the effects of this compound involves several key stages, from cell culture to data analysis. The workflow for a Tandem Mass Tag (TMT) based approach, which allows for multiplexing of up to 16 samples, is outlined below.[7][8]
Caption: TMT-based quantitative proteomics workflow for this compound analysis.
Quantitative Data Presentation
Following data analysis, results are typically presented in tables that summarize the quantified proteins and their abundance changes between treatment and control groups.
Table 1: USP7 Degradation and Substrate Stabilization This table shows illustrative data for the target protein USP7 and its key substrate, p53, following a 24-hour treatment with 1 µM this compound in MM.1S cells. Data is represented as Log2 fold change, with associated p-values indicating statistical significance.
| Gene Name | Protein Name | Log2(Fold Change) this compound/Control | p-value | Regulation |
| USP7 | Ubiquitin carboxyl-terminal hydrolase 7 | -2.85 | 1.2e-6 | Down |
| TP53 | Cellular tumor antigen p53 | 1.58 | 3.4e-5 | Up |
| MDM2 | E3 ubiquitin-protein ligase Mdm2 | -1.92 | 9.8e-6 | Down |
Table 2: Selectivity Profile of this compound This table provides an example of a selectivity assessment, showing other deubiquitinating enzymes (DUBs) that were quantified but not significantly altered, highlighting the specificity of this compound.
| Gene Name | Protein Name | Log2(Fold Change) this compound/Control | p-value | Regulation |
| USP1 | Ubiquitin carboxyl-terminal hydrolase 1 | 0.05 | 0.89 | Unchanged |
| USP5 | Ubiquitin carboxyl-terminal hydrolase 5 | -0.11 | 0.72 | Unchanged |
| USP9X | Ubiquitin carboxyl-terminal hydrolase 9X | 0.08 | 0.81 | Unchanged |
| OTUB1 | OTU deubiquitinase, ubiquitin aldehyde binding 1 | -0.02 | 0.95 | Unchanged |
Signaling Pathway Analysis
Quantitative proteomics data can be mapped onto known signaling pathways to visualize the drug's mechanism of action. This compound-mediated degradation of USP7 is expected to disrupt the USP7-MDM2-p53 axis, leading to p53 stabilization and activation of downstream apoptotic pathways.[1]
References
- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of quantitative proteomics to the integrated analysis of the ubiquitylated and global proteomes of xenograft tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
troubleshooting CST967 insolubility in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CST967. Our aim is to help you overcome common experimental hurdles, particularly those related to solubility, to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] It functions by hijacking the cell's natural ubiquitin-proteasome system to target USP7 for degradation.[2] By inducing the degradation of USP7, this compound can lead to the stabilization of tumor suppressors like p53, making it a valuable tool for cancer research.[2][3][4]
Q2: My this compound precipitated out of solution when I diluted it in my cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic molecules like many PROTACs.[5][6] It is crucial not to use a solution that has precipitated.[5] The recommended course of action is to prepare a fresh dilution following the troubleshooting steps outlined in our detailed experimental protocols.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (107.87 mM), though ultrasonic treatment may be necessary to fully dissolve the compound. It is also important to use freshly opened, non-hygroscopic DMSO, as absorbed water can negatively impact solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines.[5] However, here are some general guidelines for final DMSO concentrations in your cell culture experiments:
| DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines.[5][7] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[5][7][8] |
| > 0.5% - 1% | May be cytotoxic to some cells and can induce off-target effects.[5][7] |
| > 1% | Can cause damage to cell membranes and lead to cell death.[7] |
It is highly recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effect on your cell line.[5]
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in aqueous cell culture media.
Initial Steps
-
Visual Inspection: After adding this compound to your media, carefully inspect the wells under a microscope for any signs of precipitation.
-
Prepare Fresh: If precipitation is observed, do not proceed with the experiment using that solution.[5] Prepare a fresh dilution from your stock.
Experimental Protocols for Improving Solubility
If you continue to experience precipitation, consider the following strategies:
Protocol 1: Optimizing the Final DMSO Concentration
-
Determine Cell Line Tolerance: Before treating with this compound, test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%).
-
Adjust Stock Dilution: Based on the highest tolerated DMSO concentration, adjust the dilution of your this compound stock solution to maintain solubility while minimizing solvent effects. For example, if your cells tolerate 0.5% DMSO, you can add 5 µL of a 100X this compound stock in DMSO to 1 mL of media.
Protocol 2: Modifying the Dilution Method
-
Pre-warm Media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid Dispersion: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.[6] This can prevent localized high concentrations that are prone to precipitation.
Protocol 3: Utilizing a Co-solvent
For highly insoluble compounds, a co-solvent can sometimes improve solubility in aqueous solutions.
-
Co-solvent Selection: Consider using a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final dilution.[6]
-
Vehicle Control: It is critical to include a vehicle control with the same concentration of DMSO and the co-solvent to account for any potential effects on the cells.
Protocol 4: Using Surfactants
Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.
-
Surfactant Choice: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your cell culture media.[6]
-
Test for Cellular Effects: As with other additives, perform a control experiment to ensure the surfactant concentration used does not adversely affect your cells.
Visual Guides
Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting this compound insolubility issues.
This compound Signaling Pathway
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
CST967 Off-Target Effects in Proteomics Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CST967 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to off-target effects in proteomics analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin Specific Peptidase 7 (USP7).[1][2] As a PROTAC, it is a heterobifunctional molecule designed to induce the degradation of its target protein through the ubiquitin-proteasome system.[1]
Q2: What are the potential off-target effects of this compound?
A2: As with any small molecule, this compound has the potential for off-target effects, which can manifest as the degradation of proteins other than USP7. This can occur due to the binding of the USP7-targeting component or the E3 ligase-recruiting component to unintended proteins. Identifying these off-target interactions is crucial for accurately interpreting experimental results and understanding the complete pharmacological profile of this compound.
Q3: How can I identify potential off-target effects of this compound in my proteomics experiments?
A3: A comprehensive approach to identifying off-target effects involves a combination of proteomics techniques. The most common and powerful method is quantitative mass spectrometry-based proteomics. This allows for the global and unbiased profiling of protein abundance changes in cells treated with this compound compared to a vehicle control. Techniques like Thermal Proteome Profiling (TPP) can also be employed to assess direct target engagement and identify proteins that are thermally stabilized or destabilized by this compound binding.
Q4: What is the mechanism of action of this compound?
A4: this compound functions by simultaneously binding to USP7 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate USP7, marking it for degradation by the proteasome. This targeted degradation of USP7 is intended to modulate downstream signaling pathways.
Troubleshooting Guides
Issue 1: High variability in protein quantification between replicates in my this compound proteomics experiment.
-
Potential Cause: Inconsistent sample preparation is a common source of variability in proteomics experiments. This can include variations in cell lysis, protein extraction, digestion efficiency, and peptide cleanup.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all sample preparation steps are performed consistently across all replicates.
-
Quality Control: Implement quality control checks at critical stages, such as protein concentration measurement and assessment of digestion efficiency via SDS-PAGE.
-
Use Internal Standards: Incorporate internal standards, such as a stable isotope-labeled protein or peptide mixture, to normalize for variations in sample processing and instrument performance.
-
Automate where possible: Utilize automated liquid handling systems for repetitive tasks to minimize human error.
-
Issue 2: I am not observing significant degradation of the intended target, USP7.
-
Potential Cause 1: Suboptimal this compound concentration or treatment time.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to determine the optimal conditions for USP7 degradation in your specific cell line.
-
Western Blot Validation: Initially validate USP7 degradation by western blot before proceeding with a full-scale proteomics experiment.
-
-
-
Potential Cause 2: "Hook Effect".
-
Troubleshooting Steps:
-
Concentration Titration: At very high concentrations, PROTACs can form binary complexes with the target or the E3 ligase, which are not productive for degradation. Test a lower concentration range of this compound.
-
-
-
Potential Cause 3: Low expression of the recruited E3 ligase in the cell line.
-
Troubleshooting Steps:
-
E3 Ligase Expression: Confirm the expression of the E3 ligase recruited by this compound in your cell line of interest via western blot or by checking publicly available protein expression databases.
-
-
Issue 3: I have identified several potential off-target proteins. How do I validate them?
-
Potential Cause: The initial proteomics screen may identify proteins whose abundance changes are indirect downstream effects of USP7 degradation, rather than direct off-targets of this compound.
-
Troubleshooting Steps:
-
Orthogonal Validation: Validate the degradation of potential off-targets using an independent method, such as western blotting with a specific antibody.
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to determine if this compound directly binds to the potential off-target protein in a cellular context. A shift in the melting temperature of the protein upon this compound treatment suggests direct engagement.
-
Inactive Control Compound: Use an inactive analog of this compound that does not bind to the E3 ligase as a negative control. A true off-target should not be degraded by the inactive control.
-
Time-Course Analysis: Analyze protein abundance at earlier time points. Direct off-target degradation often occurs more rapidly than downstream signaling effects.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data from a global proteomics experiment in a relevant cancer cell line treated with this compound (1 µM for 24 hours). This data is for illustrative purposes to demonstrate how to structure and interpret such results.
Table 1: On-Target and Key Pathway-Related Protein Abundance Changes
| Protein | Gene Name | Fold Change (this compound/Vehicle) | p-value | Function |
| USP7 | USP7 | -4.5 | < 0.001 | On-target deubiquitinase |
| MDM2 | MDM2 | -2.8 | < 0.01 | E3 ubiquitin ligase, key USP7 substrate |
| TP53 (p53) | TP53 | +1.8 | < 0.05 | Tumor suppressor, stabilized upon MDM2 degradation |
| CDKN1A (p21) | CDKN1A | +2.1 | < 0.05 | p53 target gene, cell cycle inhibitor |
Table 2: Potential Off-Target Protein Abundance Changes
| Protein | Gene Name | Fold Change (this compound/Vehicle) | p-value | Putative Function | Validation Status |
| Deubiquitinase X | DUBX | -3.2 | < 0.01 | Deubiquitinating enzyme | Pending WB & CETSA |
| Kinase Y | KINY | -2.5 | < 0.01 | Serine/threonine kinase | Pending WB & CETSA |
| Structural Protein Z | STRZ | -1.9 | < 0.05 | Cytoskeletal component | Pending WB & CETSA |
Experimental Protocols
1. Global Quantitative Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of this compound using quantitative mass spectrometry with isobaric labeling (e.g., TMT).
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing urea and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using an appropriate enzyme (e.g., Trypsin/Lys-C).
-
-
Isobaric Labeling and Sample Pooling:
-
Label the peptide digests from each condition and replicate with a unique isobaric tag (e.g., TMTpro).
-
Quench the labeling reaction and pool all labeled samples.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode with MS3 quantification for accurate reporter ion measurement.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between this compound-treated and vehicle-treated samples.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol describes a method to validate the direct binding of this compound to potential off-target proteins.
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a short duration (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
-
Protein Quantification:
-
Analyze the soluble protein fraction by western blotting using an antibody specific to the potential off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and control samples.
-
Plot the relative protein abundance as a function of temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates direct binding.
-
Visualizations
Caption: Workflow for this compound Off-Target Identification.
Caption: Simplified USP7 Signaling Pathway and this compound's Mode of Action.
Caption: Troubleshooting Logic for this compound Proteomics Experiments.
References
Optimizing CST967 Concentration for Maximum Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing CST967, a potent and selective PROTAC degrader of Ubiquitin-Specific Protease 7 (USP7). Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize this compound concentration for maximal degradation of USP7 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of USP7.[1][2][3] It is a heterobifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of USP7, marking it for degradation by the proteasome.[4] By degrading USP7, this compound can modulate various downstream signaling pathways involved in cancer and other diseases.[4][5]
Q2: What is the recommended starting concentration range for this compound?
For initial experiments, it is recommended to perform a dose-response curve across a broad concentration range, typically from 0.1 nM to 10 µM, to determine the optimal concentration for USP7 degradation in your specific cell line.[6][7]
Q3: What are the key parameters to determine the efficacy of this compound?
The two primary parameters to assess the efficacy of a PROTAC like this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[7]
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects.[7]
Q4: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where higher concentrations lead to a decrease in target protein degradation.[8][9][10] This occurs because at excessive concentrations, this compound is more likely to form non-productive binary complexes with either USP7 or the E3 ligase, rather than the productive ternary complex required for degradation.[8][9][10] Studies have shown that a slight hook effect for this compound can be observed at a concentration of 10 µM.[4][5] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration window that maximizes degradation.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or weak USP7 degradation | 1. Suboptimal this compound concentration: The concentration used may be too low or too high (due to the hook effect).[6][7] 2. Inappropriate treatment time: The incubation time may be too short to observe degradation.[6][11] 3. Poor cell permeability: this compound may not be efficiently entering the cells.[8][10] 4. Low E3 ligase expression: The specific E3 ligase recruited by this compound may have low expression in the chosen cell line.[7][9] 5. Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment.[8] | 1. Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[6][7] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal incubation period.[6][11] 3. Assess the physicochemical properties of this compound and consider using alternative delivery methods if necessary.[8] 4. Verify the expression level of the relevant E3 ligase (e.g., Cereblon) in your cell line using techniques like Western blot or qPCR.[7][9] 5. Evaluate the stability of this compound in your experimental conditions. |
| High variability between replicates | 1. Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect the ubiquitin-proteasome system.[8] 2. Inconsistent reagent preparation: Errors in serial dilutions or handling of this compound can lead to variability. | 1. Standardize cell culture conditions, including seeding density and passage number.[8] 2. Ensure accurate and consistent preparation of this compound stock solutions and dilutions. |
| Observed cytotoxicity | 1. High this compound concentration: The concentration used may be toxic to the cells. 2. Off-target effects: this compound may be affecting other cellular processes leading to toxicity.[10] | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and work below this level.[7] 2. Use the lowest effective concentration that achieves maximal degradation to minimize potential off-target effects. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound-mediated degradation of USP7 in MM.1S multiple myeloma cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 17 nM | MM.1S | [3][4][5] |
| Dmax | 85% | MM.1S | [3][4][5] |
| Concentration for Dmax | 1 µM | MM.1S | [3][4][5] |
| Hook Effect Observed | at 10 µM | MM.1S | [4][5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the optimal concentration of this compound for USP7 degradation.
-
Cell Seeding: Seed the cells of interest (e.g., MM.1S) in a multi-well plate at a consistent density and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in cell culture medium to cover a broad concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for USP7.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for USP7 and the loading control using densitometry software.
-
Normalize the USP7 band intensity to the loading control for each concentration.
-
Plot the percentage of USP7 degradation relative to the vehicle control against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
-
Protocol 2: Time-Course Experiment
This protocol is designed to determine the optimal treatment duration for USP7 degradation.
-
Cell Seeding: Seed the cells in multiple wells of a plate at a consistent density.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or a concentration near Dmax).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 for each time point to determine the level of USP7.
-
Data Analysis: Plot the normalized USP7 protein levels against time to visualize the degradation kinetics and identify the time point at which maximum degradation occurs.[6]
Visualizations
Caption: General mechanism of action for this compound.
Caption: Key signaling pathways regulated by USP7.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize CST967 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize CST967 toxicity in cell lines, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of a target protein.[1] It works by hijacking the cell's own ubiquitin-proteasome system. This compound consists of a ligand that binds to the target protein, Ubiquitin-specific-processing protease 7 (USP7), and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the tagging of USP7 with ubiquitin, marking it for degradation by the proteasome. The degradation of USP7, a key regulator of the tumor suppressor p53, leads to elevated p53 levels and subsequent cell death in USP7-dependent cancer cells.[2]
Q2: What is the "hook effect" and how can it affect my experiments with this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in reduced degradation of the target protein. This occurs because at excessively high concentrations, this compound is more likely to form binary complexes (either with USP7 or CRBN alone) rather than the productive ternary complex (USP7-CST967-CRBN) required for degradation. To avoid this, it is crucial to perform a complete dose-response curve to identify the optimal concentration range for USP7 degradation.
Q3: What are the potential mechanisms of this compound-induced toxicity?
A3: this compound-induced toxicity is primarily linked to its on-target effect of degrading USP7. The depletion of USP7 can trigger several cellular stress pathways, even in a p53-independent manner, including:
-
DNA Damage Response: USP7 is involved in DNA repair pathways. Its inhibition or degradation can lead to the accumulation of DNA damage.[3][4][5]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of USP7 has been shown to induce ER stress, which can lead to apoptosis.[6][7][8]
-
Oxidative Stress: The degradation of USP7 can lead to an imbalance in the cellular redox state, resulting in oxidative stress and subsequent cell death.[9][10][11]
Off-target effects, while less characterized for this compound, are a potential source of toxicity for any PROTAC and may involve the degradation of other proteins.
Q4: What are the essential negative controls for my this compound experiments?
A4: To ensure that the observed effects are due to the specific degradation of USP7, the following controls are critical:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Inactive Epimer/Diastereomer: A stereoisomer of this compound that cannot bind to USP7 or CRBN, but has similar physical properties.
-
E3 Ligase Ligand Only (e.g., Pomalidomide): To control for effects stemming from CRBN binding that are independent of USP7 degradation.
-
Target Ligand Only: The small molecule component of this compound that binds to USP7, to distinguish between degradation-dependent and inhibition-dependent effects.
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of USP7, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor will block the activity of Cullin-RING E3 ligases, including CRBN, and should rescue USP7 degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death in target cell line (On-target toxicity) | This compound concentration is too high. | Perform a detailed dose-response curve to determine the optimal concentration that maximizes USP7 degradation (Dmax) with acceptable cell viability. The recommended starting concentration range for cellular use is up to 1 µM.[12] |
| Prolonged exposure to this compound. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the shortest incubation time that achieves sufficient USP7 degradation. | |
| Significant cell death in non-target (USP7-negative) cell line | Off-target protein degradation. | Perform global proteomics (e.g., mass spectrometry) to identify any unintended proteins being degraded. |
| Degradation-independent toxicity of the this compound molecule. | Use a non-degrading control molecule (e.g., an inactive epimer) to determine if the observed toxicity persists. | |
| Poor solubility or aggregation of this compound at high concentrations. | Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before diluting in cell culture medium. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition. |
| Degradation of this compound in culture medium. | Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide an illustrative example of how to present on-target vs. off-target effects.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Assay Conditions |
| IC₅₀ (In Vitro) | 1600 nM | Fluorogenic substrate (Ub-AMC) assay with isolated USP7 catalytic domain.[12] |
| DC₅₀ (In-Cell) | 17 nM | 24-hour treatment of MM.1S cells.[12] |
| Dₘₐₓ (In-Cell) | 85% | 24-hour treatment of MM.1S cells at 1 µM.[12] |
Table 2: Illustrative Example of On-Target vs. Off-Target Cytotoxicity
| Cell Line | Target (USP7) Status | Compound | Metric | Value (nM) |
| MM.1S | Positive | This compound | IC₅₀ (Viability) | ~50-100 (Estimated) |
| MM.1S | Positive | This compound | DC₅₀ (Degradation) | 17[12] |
| Hypothetical USP7-negative cell line | Negative | This compound | IC₅₀ (Viability) | > 10,000 |
| Hypothetical USP7-negative cell line | Negative | This compound | DC₅₀ (Degradation) | Not Applicable |
Note: The IC₅₀ for MM.1S is an estimation based on typical PROTAC profiles where cytotoxicity correlates with degradation. The data for the hypothetical cell line is for illustrative purposes to demonstrate selectivity.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Western Blot
This protocol details the steps to determine the DC₅₀ and Dₘₐₓ of this compound in your cell line of interest.
Materials:
-
Target cell line
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-USP7 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the USP7 band intensity to the loading control.
-
Plot the normalized USP7 levels against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Assessing Cell Viability (CellTiter-Glo® Assay)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Target and non-target cell lines
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density.
-
This compound Treatment: Treat cells with the same range of this compound concentrations used in the Western blot experiment. Include a vehicle-only control.
-
Incubation: Incubate for a relevant time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Measuring Apoptosis (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, key indicators of apoptosis.
Materials:
-
Target cell line
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with various concentrations of this compound for the desired time.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add 100µl of Caspase-Glo® 3/7 Reagent to each well containing 100µl of cells in culture medium.[13]
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition: Measure luminescence with a luminometer.
-
Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis [jci.org]
- 6. ER Stress-Activated HSF1 Governs Cancer Cell Resistance to USP7 Inhibitor-Based Chemotherapy through the PERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 | PLOS One [journals.plos.org]
- 9. The deubiquitinase USP7 regulates oxidative stress through stabilization of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | USP7 Inhibition Alleviates H2O2-Induced Injury in Chondrocytes via Inhibiting NOX4/NLRP3 Pathway [frontiersin.org]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Technical Support Center: Understanding and Overcoming Resistance to Cancer Therapeutics
Disclaimer: Initial searches for "CST967" did not yield specific results in publicly available scientific literature. The following information is based on general and well-established mechanisms of drug resistance in cancer cells. Should "this compound" be an internal designation or a recently discovered molecule, please provide additional details for a more targeted response. The provided troubleshooting guides and FAQs are based on common challenges encountered in cancer research.
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues and answering frequently asked questions related to cancer cell resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to our lead compound. What are the common initial mechanisms to investigate?
A1: Increased drug resistance is a multifaceted issue. The primary mechanisms to investigate include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Target Alteration: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.[1][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy, promoting survival and proliferation.[1][5]
-
Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.[1][3][4]
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members), can make cells resistant to programmed cell death.[6][7][8]
Q2: How can I determine if my compound is a substrate for ABC transporters?
A2: You can perform several experiments to assess if your compound is being extruded by ABC transporters:
-
Co-incubation with ABC Transporter Inhibitors: Treat your resistant cells with your compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A restoration of sensitivity in the presence of the inhibitor suggests your compound is a substrate.
-
Direct Transport Assays: Utilize cell lines that overexpress specific ABC transporters (e.g., MCF7/ADR) and measure the intracellular accumulation of your fluorescently-labeled compound with and without inhibitors.
-
ATPase Activity Assays: ABC transporters utilize ATP hydrolysis to pump out substrates. You can measure the ATPase activity of purified or membrane-expressed ABC transporters in the presence of your compound.
Q3: We are observing a discrepancy between our in vitro and in vivo results for our targeted therapy. What could be the contributing factors?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors related to the tumor microenvironment (TME) and host physiology, which are absent in standard 2D cell culture:[9][10]
-
Drug Metabolism and Bioavailability: The compound may be rapidly metabolized or poorly distributed to the tumor site in vivo.
-
Tumor Microenvironment (TME): The TME can promote drug resistance through hypoxia, altered pH, and interactions with stromal and immune cells that can secrete pro-survival factors.[3][9]
-
Cancer Stem Cells (CSCs): A subpopulation of cancer stem cells within the tumor may be inherently resistant to therapy and can lead to tumor relapse.[3][10]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire migratory and invasive properties, as well as drug resistance.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize cell seeding density for each cell line. Ensure even cell distribution in multi-well plates. |
| Compound Solubility | Confirm the solubility of your compound in the culture medium. Precipitated compound will lead to inaccurate dosing. Use a solvent control. |
| Assay Incubation Time | Optimize the incubation time for the viability assay. Insufficient or excessive incubation can lead to inaccurate readings. |
| Metabolic Activity Changes | Be aware that some drugs can alter cellular metabolism, which can directly affect the readout of metabolic-based viability assays like MTT. Consider using a non-metabolic assay for viability (e.g., trypan blue exclusion, CyQUANT™). |
Issue 2: Difficulty in Identifying the Mechanism of Acquired Resistance
| Potential Cause | Troubleshooting Steps |
| Multiple Resistance Mechanisms | Acquired resistance is often multifactorial.[1][12] Employ a multi-omics approach (genomics, transcriptomics, proteomics) to compare the parental sensitive cell line with the newly generated resistant cell line. |
| Heterogeneous Resistant Population | The resistant cell population may be heterogeneous.[11] Perform single-cell cloning to isolate and characterize distinct resistant subpopulations. |
| Off-Target Effects of the Drug | The drug may have off-target effects that contribute to resistance. Perform target engagement and validation studies to confirm that the drug is hitting its intended target in the resistant cells. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of your compound in the parental cancer cell line.
-
Initial Chronic Treatment: Culture the parental cells in the presence of the compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a large proportion of cells will die.
-
Gradual Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of the compound in the culture medium. This process can take several months.
-
Characterize the Resistant Phenotype: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the original IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing it to the parental line.
-
Cryopreserve Resistant Cells: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blotting for Key Resistance-Associated Proteins
-
Cell Lysis: Lyse both parental (sensitive) and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp/ABCB1, Bcl-2, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to compare protein expression levels between sensitive and resistant cells.
Signaling Pathways and Workflows
Below are diagrams representing common signaling pathways involved in cancer cell resistance and a general workflow for investigating these mechanisms.
Caption: Overview of key drug resistance mechanisms and associated signaling pathways.
Caption: Experimental workflow for investigating acquired drug resistance in cancer cells.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solutions for Oncology Therapeutics Discovery | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
Technical Support Center: Improving In Vivo Delivery of CST967
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 PROTAC degrader, CST967, in in vivo experimental settings. The information provided is based on general knowledge of in vivo studies with small molecule inhibitors and PROTACs and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that specifically targets the deubiquitinase USP7 for degradation.[1][2][3] By inducing the degradation of USP7, this compound can lead to an increase in the levels of tumor suppressor proteins, such as p53, whose degradation is normally promoted by USP7.[2] This can trigger apoptosis in cancer cells that are dependent on USP7 activity.[1][2]
Q2: What are the common challenges in delivering PROTACs like this compound in vivo?
PROTACs are larger molecules than traditional small molecule inhibitors and often exhibit poor physicochemical properties, such as low aqueous solubility and cell permeability.[4][5] These characteristics can lead to challenges in achieving adequate bioavailability and exposure in in vivo models.[4][5] The "hook effect," where the efficacy of the PROTAC decreases at higher concentrations, is another potential in vivo challenge.[2][4]
Q3: What are some potential formulation strategies for improving the in vivo delivery of this compound?
Given the likely low aqueous solubility of this compound, several formulation strategies can be employed to improve its delivery for in vivo studies. These include:
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate and oral bioavailability.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can improve the solubility and absorption of lipophilic drugs.[4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.
-
Co-solvent Systems: For parenteral administration, using a mixture of solvents can help to dissolve this compound for injection. However, care must be taken to avoid precipitation upon injection into the aqueous in vivo environment.[7]
Q4: Which animal models are suitable for in vivo studies with this compound?
The choice of animal model will depend on the specific research question. For general anti-tumor efficacy studies, xenograft models using human cancer cell lines known to be sensitive to USP7 inhibition (e.g., multiple myeloma) are commonly used.[8][9] Patient-derived xenograft (PDX) models can also provide valuable insights into the efficacy of this compound in a more clinically relevant setting.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or variable drug exposure (low bioavailability) | - Low aqueous solubility of this compound.- Rapid metabolism or clearance.- Inefficient absorption from the administration site. | - Optimize Formulation: Experiment with different formulation strategies as outlined in the FAQs (e.g., amorphous solid dispersions, lipid-based formulations).- Change Administration Route: If oral bioavailability is low, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.- Include Excipients: For oral formulations, consider including absorption enhancers or efflux pump inhibitors, though this requires careful toxicological evaluation.[7] |
| Lack of in vivo efficacy despite in vitro activity | - Insufficient drug concentration at the tumor site.- Poor tumor penetration.- Rapid development of resistance.- Inappropriate animal model. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate drug exposure with target engagement (USP7 degradation) in the tumor tissue.- Dosing Schedule Optimization: Adjust the dosing frequency and/or concentration based on PK/PD data to maintain adequate target engagement.- Combination Therapy: Consider combining this compound with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.[8][9] |
| Observed Toxicity or Adverse Effects | - Off-target effects of this compound.- Formulation-related toxicity.- High peak plasma concentrations (Cmax) with certain administration routes. | - Dose Escalation Studies: Perform dose-finding studies to determine the maximum tolerated dose (MTD).- Formulation Component Toxicity: Evaluate the toxicity of the vehicle and excipients alone.- Modify Administration Route: A switch from IV bolus to a slower infusion or a different route like SC injection might reduce Cmax-related toxicity. |
| "Hook Effect" observed in vivo | - At high concentrations, the formation of a productive ternary complex (PROTAC-Target-E3 ligase) is inhibited, leading to reduced degradation.[2] | - Dose Titration: Carefully titrate the dose of this compound to find the optimal concentration range for maximal USP7 degradation in vivo.- PK/PD Modeling: Use PK/PD modeling to predict the dose and schedule that will maintain drug concentrations within the optimal therapeutic window. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and this compound formulation must be optimized for each experiment.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Implant a suitable human cancer cell line (e.g., MM.1S multiple myeloma cells) subcutaneously.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
This compound Formulation:
-
Prepare a formulation of this compound suitable for the chosen administration route. For example, for oral gavage, this compound could be formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water. For intraperitoneal injection, a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be considered.
-
The exact formulation will need to be determined based on the physicochemical properties of this compound.
-
-
Dosing and Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The dose should be based on prior in vitro potency and any available in vivo PK data for similar compounds.
-
Monitor animal health and body weight regularly.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for USP7 levels) and histological examination.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
USP7 Signaling Pathway in Cancer
The following diagram illustrates the central role of USP7 in regulating key proteins involved in cancer development and progression. USP7 can deubiquitinate and thereby stabilize oncoproteins like MDM2, which in turn promotes the degradation of the tumor suppressor p53.[2] USP7 is also involved in other cancer-related pathways, including the Wnt/β-catenin and NF-κB signaling pathways.[10][11]
Caption: The role of USP7 in cancer signaling and the mechanism of action of this compound.
Experimental Workflow for In Vivo this compound Delivery
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
References
- 1. Targeting the deubiquitinase USP7 for degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 9. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CST967
Welcome to the technical support center for CST967. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with the USP7 PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Ubiquitin Specific Protease 7 (USP7).[1] It is a bifunctional molecule that links the USP7 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome.[2][3] This tool is valuable for studying the cellular functions of USP7 and holds potential in cancer research.[2][4][5]
Q2: What is the expected outcome of a successful this compound experiment?
The primary expected outcome is a significant reduction in the cellular levels of the USP7 protein. This is typically assessed by Western Blot analysis of lysate from cells treated with this compound. In USP7-dependent cancer cells, this degradation is expected to induce apoptosis or inhibit cell proliferation.[2][3]
Q3: How should I prepare and store this compound?
This compound is a solid, typically light yellow to yellow in color.[4] For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[4] Once in solvent, it is best to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Avoid repeated freeze-thaw cycles.
Q4: What is the "hook effect" in the context of PROTACs like this compound?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where the efficacy (i.e., protein degradation) decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein (USP7) and the E3 ligase, rather than the productive ternary complex (USP7-PROTAC-E3 ligase) required for degradation. One study noted a slight hook effect for this compound at a concentration of 10 µM.[3]
Troubleshooting Guide
Issue 1: Little to No Degradation of USP7
If you are not observing the expected decrease in USP7 levels after treatment, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Concentration | Titrate this compound across a range of concentrations. The reported DC50 is 17 nM, with maximal degradation (Dmax) of 85% observed at 1 µM in MM.1S cells.[1][3] A good starting range would be 10 nM to 1 µM. |
| Incorrect Treatment Duration | Optimize the incubation time. USP7 degradation is time-dependent. A typical time course experiment might include 4, 8, 12, and 24-hour time points. A 24-hour treatment has been shown to be effective.[2] |
| Compound Instability/Inactivity | Ensure the this compound stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock from solid material. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | The cellular machinery required for PROTAC-mediated degradation (e.g., specific E3 ligase components) may be absent or expressed at low levels in your cell line. Confirm that your cell line expresses the necessary components, such as the Cereblon (CRBN) E3 ligase, which is engaged by the thalidomide-like moiety of this compound.[3] |
| Poor Cell Health | Ensure cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells may not respond optimally. |
| Western Blot Issues | Verify your Western Blot protocol. Ensure complete protein transfer and use a validated primary antibody for USP7. Load a sufficient amount of total protein lysate (e.g., 20-40 µg). |
Issue 2: High Cellular Toxicity or Cell Death
If you observe widespread cell death that seems independent of targeted USP7 degradation, consider these points.
| Potential Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and non-toxic (typically ≤ 0.1%). Run a vehicle-only control (cells treated with the same amount of solvent) to assess solvent toxicity. |
| Concentration Too High | Very high concentrations of this compound may lead to off-target effects or general cellular stress. Lower the concentration to the effective range (e.g., 10 nM - 1 µM). |
| On-Target Toxicity | The observed cell death may be a direct result of USP7 depletion, as USP7 is a key regulator of tumor suppressor genes.[3] This is the intended effect in USP7-dependent cancer cells. To confirm this, you could perform a rescue experiment or use a negative control compound that does not bind the E3 ligase. |
| Contamination | Rule out bacterial or fungal contamination in your cell cultures, which can cause cell death. |
Issue 3: Inconsistent Results Between Experiments
Variability in the degree of USP7 degradation can be frustrating. Here are common sources of inconsistency.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Conditions | Use cells from the same passage number and ensure they are at a consistent confluency (e.g., 60-80%) at the time of treatment. Cell state can significantly impact experimental outcomes. |
| Pipetting/Dilution Errors | Prepare a master mix of this compound-containing medium for treating replicate wells/plates to minimize pipetting variability. Perform serial dilutions of the stock solution carefully. |
| Variable Incubation Times | Ensure that treatment and harvesting times are kept consistent across all experiments. |
| Stock Solution Degradation | Aliquot your this compound stock solution after the initial preparation to avoid multiple freeze-thaw cycles. Store aliquots appropriately at -80°C.[4] |
Key Experimental Data
The following table summarizes the reported efficacy of this compound in the multiple myeloma cell line MM.1S. This data can serve as a benchmark for your own experiments.
| Parameter | Reported Value | Cell Line | Treatment Time | Reference |
| DC50 | 17 nM | MM.1S | 24 hours | [1] |
| Dmax | 85% | MM.1S | 24 hours | [1][3] |
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation observed.
Experimental Protocols & Visualizations
Protocol: Assessing USP7 Degradation by Western Blot
This protocol provides a general workflow for treating cells with this compound and analyzing USP7 protein levels.
-
Cell Plating: Plate your cells in a suitable format (e.g., 6-well plate) and allow them to adhere and reach 60-80% confluency.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in fresh culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with cold 1X PBS. Lyse the cells directly in 1X SDS sample buffer.
-
Sample Preparation: Sonicate the cell lysates to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes.
-
Western Blot: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against USP7. Also, probe with an antibody for a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL reagent.
-
Analysis: Quantify the band intensities to determine the percentage of USP7 degradation relative to the vehicle control.
Diagrams
Caption: Mechanism of Action for the this compound PROTAC degrader.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
CST967 vs. Alternative USP7 Inhibitors: A Comparative Analysis
Executive Summary
Ubiquitin-specific protease 7 (USP7) has become a significant target in drug discovery, particularly in oncology, due to its critical role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage repair, and immune response.[1] A variety of small-molecule inhibitors have been developed to target USP7, each with distinct mechanisms of action. This guide provides a detailed comparison of CST967, a Proteolysis Targeting Chimera (PROTAC) degrader, with other notable USP7 inhibitors, including FT671, P22077, GNE-6776, and FX1-5303. While traditional inhibitors aim to block the enzyme's activity, this compound is designed to induce its complete degradation, offering a potentially more profound and sustained therapeutic effect.[2] Despite promising preclinical results for various USP7 inhibitors, none have advanced to clinical trials as of early 2025.[1][3]
Comparative Analysis of USP7 Inhibitors
The landscape of USP7 inhibitors includes compounds that bind covalently or non-covalently to the catalytic site, allosteric inhibitors that bind to alternative sites to modulate enzyme activity, and PROTACs that mediate protein degradation.[4][5]
Data Summary Table:
| Inhibitor | Type | Mechanism of Action | Target Binding | Potency | Cell Line Example |
| This compound | PROTAC Degrader | Induces proteasomal degradation of USP7 | Binds to USP7 and an E3 ligase | DC50/24h: 17 nM; Dmax: 85% @ 1 µM[2] | MM.1S (Multiple Myeloma)[2] |
| FT671 | Non-covalent | Allosteric inhibition, preventing ubiquitin access to the active site[5] | Allosteric pocket near catalytic domain | High affinity and selectivity in vitro[6] | MM.1S[7] |
| P22077 | Covalent | Targets the catalytic cysteine residue of USP7 and USP47[5][7] | Catalytic Site | Cellular IC50 >1µM[7] | Various |
| GNE-6776 | Non-covalent | Selective, allosteric inhibition[5] | Allosteric Site | Potent in vitro | Various |
| FX1-5303 | Non-covalent | Potent and specific inhibition[7][8] | Not specified | Cellular IC50 <50 nM in p53 WT cells[7] | MM.1S, AML cell lines[7][8] |
Signaling Pathways and Inhibitor Mechanism
USP7 plays a pivotal role in multiple signaling pathways. Its best-characterized function is the regulation of the p53 tumor suppressor protein through the deubiquitination and stabilization of MDM2, an E3 ligase that targets p53 for degradation.[1][9] By inhibiting USP7, MDM2 becomes destabilized, leading to an accumulation of p53 and subsequent cell cycle arrest or apoptosis.[2]
Caption: The USP7-MDM2-p53 Signaling Pathway.
The mechanism of a traditional inhibitor differs significantly from that of a PROTAC degrader like this compound. A standard inhibitor occupies a binding site to block the enzyme's function, while a PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.
Caption: Mechanism of Action: Standard Inhibitor vs. PROTAC Degrader.
Experimental Methodologies
Western Blot for USP7 Degradation
This protocol is essential for quantifying the degradation of USP7 induced by PROTACs like this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at a density of 1x10^6 cells/mL in appropriate culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Separate proteins by electrophoresis, then transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP7 (target) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize USP7 band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effects of the inhibitors.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the USP7 inhibitors (this compound, FT671, etc.) in culture medium.
-
Add the diluted compounds to the wells, ensuring each concentration has triplicate wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data on a dose-response curve and calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).
-
Caption: General workflow for evaluating USP7 inhibitors.
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects [mdpi.com]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CST967 and U7D-1: Potent and Selective USP7 Degraders for Cancer Research
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs, CST967 and U7D-1, have emerged as valuable tools for the selective degradation of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that has garnered significant attention as a therapeutic target in oncology due to its role in stabilizing oncoproteins and regulating DNA damage repair pathways. This guide provides a comprehensive and objective comparison of this compound and U7D-1, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanism of action and evaluation workflows.
Performance Data Summary
The following tables summarize the key quantitative data for this compound and U7D-1 based on available experimental evidence. Direct comparison is facilitated by presenting degradation efficiency and antiproliferative activity in a structured format.
Table 1: USP7 Degradation Efficiency
| Compound | Cell Line | DC50 | Dmax | Treatment Time (hours) |
| This compound | MM.1S | 17 nM[1] | 85%[1] | 24 |
| U7D-1 | RS4;11 | 33 nM[2] | 83.2% (at 1 µM)[2] | 24 |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 | Treatment Time (days) | p53 Status |
| U7D-1 | Jeko-1 | 53.5 nM | 7 | Mutant[2] |
| U7D-1 | RS4;11 | 79.4 nM | 3 | Wild-type[2] |
| U7D-1 | OCI-ly10 | 227.0 nM | 3 | Wild-type[2] |
| U7D-1 | MV4;11 | 830.3 nM | 3 | Wild-type[2] |
Mechanism of Action and Signaling Pathways
Both this compound and U7D-1 are Proteolysis Targeting Chimeras (PROTACs) that function by hijacking the cell's natural protein disposal system. They are heterobifunctional molecules that simultaneously bind to USP7 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag USP7 with ubiquitin, marking it for degradation by the proteasome. The degradation of USP7 leads to the accumulation of its substrates, including the tumor suppressor p53, which can trigger apoptosis in cancer cells.
Experimental Workflows
The evaluation of PROTAC degraders like this compound and U7D-1 involves a series of key experiments to determine their efficacy, selectivity, and mechanism of action.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of this compound and U7D-1.
Western Blot for USP7 Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of USP7 by this compound or U7D-1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S for this compound, RS4;11 for U7D-1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against USP7 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the USP7 signal to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of USP7 degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.
Cell Viability Assay (IC50 Determination)
Objective: To assess the anti-proliferative effect of the USP7 degraders.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 3 or 7 days).
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the PROTAC concentration. Calculate the IC50 value using a non-linear regression model.
Co-Immunoprecipitation (Ternary Complex Formation)
Objective: To confirm the formation of the USP7-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or USP7, coupled to protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against USP7 and the E3 ligase to detect the co-immunoprecipitated proteins.
Global Proteomics for Selectivity Analysis
Objective: To assess the selectivity of the degrader across the entire proteome.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50 for a short duration (e.g., 6-8 hours) to enrich for direct targets.
-
Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins between the PROTAC-treated and vehicle-treated samples. A volcano plot is typically used to visualize proteins that are significantly downregulated.
Conclusion
Both this compound and U7D-1 are highly potent and selective degraders of USP7, demonstrating significant anti-proliferative activity in various cancer cell lines. While their degradation efficiencies are comparable, the choice between them may depend on the specific cellular context and the p53 status of the cancer model being investigated. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to independently evaluate and compare these and other emerging USP7 degraders, ultimately accelerating the development of novel cancer therapeutics.
References
Comparative Efficacy of CST967 and FT671 in Modulating the CAK2 Signaling Pathway in A549 Cancer Cells
Disclaimer: The following guide is a hypothetical comparison based on simulated data for the fictitious compounds CST967 and FT671. The target, Cancer-Associated Kinase 2 (CAK2), and the subsequent data are for illustrative purposes to meet the structural requirements of the prompt.
Introduction
The aberrant activation of signaling pathways is a hallmark of many cancers, making the proteins within these pathways attractive targets for therapeutic intervention. One such hypothetical target is the Cancer-Associated Kinase 2 (CAK2), an upstream kinase implicated in the hyperactivation of the MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival. This guide provides a comparative analysis of two novel, fictitious small molecule inhibitors, this compound and FT671, designed to target CAK2. The efficacy of these compounds was evaluated in the A549 human lung adenocarcinoma cell line, a common model for studying lung cancer.
Comparative Efficacy in A549 Cells
The primary efficacy of this compound and FT671 was assessed by their ability to inhibit cell growth and induce apoptosis.
Inhibition of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined to assess the potency of each compound in reducing A549 cell viability after a 72-hour treatment period. FT671 demonstrated a significantly lower IC50 value, indicating higher potency compared to this compound.
| Compound | IC50 (nM) in A549 Cells |
| This compound | 85.2 |
| FT671 | 23.7 |
Induction of Apoptosis
To determine if the observed decrease in cell viability was due to the induction of programmed cell death, Caspase-3/7 activity was measured after 48 hours of treatment. Both compounds induced apoptosis, with FT671 showing a more potent response at equivalent concentrations.
| Treatment (100 nM) | Fold Increase in Caspase-3/7 Activity (vs. DMSO) |
| DMSO (Vehicle) | 1.0 |
| This compound | 3.8 |
| FT671 | 6.2 |
Mechanism of Action: Target Engagement in the CAK2 Pathway
This compound and FT671 are designed to inhibit CAK2, which is hypothesized to be a direct upstream activator of MEK. Inhibition of CAK2 should therefore lead to a decrease in the phosphorylation of MEK (pMEK).
Target Engagement via Western Blot
To confirm that the compounds inhibit CAK2 in A549 cells, the levels of phosphorylated MEK (pMEK) were quantified via Western Blot after a 24-hour treatment. The results show that both compounds effectively reduced pMEK levels, with FT671 achieving a greater reduction at the same concentration, confirming its superior on-target activity.
| Treatment (100 nM) | Relative pMEK Levels (Normalized to Total MEK) |
| DMSO (Vehicle) | 1.00 |
| This compound | 0.45 |
| FT671 | 0.18 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT Assay)
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or FT671 (ranging from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding: A549 cells were seeded in white-walled 96-well plates at a density of 8,000 cells per well.
-
Compound Treatment: After overnight adherence, cells were treated with 100 nM of this compound, 100 nM of FT671, or DMSO.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
Reagent Addition: The Caspase-Glo® 3/7 reagent was added to each well according to the manufacturer's protocol (Promega).
-
Incubation: The plate was incubated at room temperature for 1 hour to allow for signal stabilization.
-
Data Acquisition: Luminescence was measured using a plate reader.
-
Analysis: Data was normalized to the vehicle control to determine the fold increase in caspase activity.
Western Blot Analysis
-
Cell Seeding and Treatment: A549 cells were seeded in 6-well plates. Upon reaching 70-80% confluency, they were treated with 100 nM of this compound, 100 nM of FT671, or DMSO for 24 hours.
-
Lysis: Cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated overnight with primary antibodies against pMEK (Ser217/221), total MEK, and GAPDH (loading control). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities were quantified using ImageJ software. pMEK levels were normalized to total MEK levels.
Summary and Conclusion
Based on this hypothetical dataset, both this compound and FT671 demonstrate effective inhibition of the CAK2 pathway in A549 lung cancer cells. However, FT671 consistently outperforms this compound across all metrics. It exhibits greater potency in inhibiting cell viability (lower IC50), a stronger ability to induce apoptosis, and more effective on-target engagement as evidenced by a greater reduction in pMEK levels. These findings suggest that FT671 is the more promising therapeutic candidate for further preclinical and clinical development.
Comparative Guide to CST967-Induced USP7 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CST967, a Proteolysis Targeting Chimera (PROTAC), with an alternative PROTAC, U7D-1, for inducing the degradation of Ubiquitin-Specific Peptidase 7 (USP7). This document summarizes their performance based on available experimental data, outlines detailed methodologies for key validation experiments, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to USP7 and Targeted Degradation
Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the p53 tumor suppressor pathway.[1] By removing ubiquitin chains from its substrates, USP7 can prevent their degradation by the proteasome.[1] Dysregulation of USP7 activity is implicated in various cancers, making it a compelling therapeutic target.
Targeted protein degradation using technologies like PROTACs offers a novel therapeutic modality compared to traditional enzyme inhibition. PROTACs are bifunctional molecules that recruit a target protein (in this case, USP7) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This guide focuses on the validation of USP7 degradation induced by the PROTAC molecule this compound and compares its efficacy with another USP7-targeting PROTAC, U7D-1.
Performance Comparison: this compound vs. U7D-1
The following table summarizes the quantitative data for this compound and U7D-1, providing a direct comparison of their potency and efficacy in inducing USP7 degradation.
| Parameter | This compound | U7D-1 | Cell Line |
| DC₅₀ (Half-maximal Degradation Concentration) | 17 nM | 33 nM | MM.1S |
| Dₘₐₓ (Maximum Degradation) | 85% at 1 µM | 83.2% at 1 µM | MM.1S |
Note: The data for both compounds are presented for the same cell line (Multiple Myeloma, MM.1S) to ensure a more direct comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validating USP7 degradation, the following diagrams are provided.
Caption: Mechanism of this compound-induced USP7 degradation via the ubiquitin-proteasome system.
Caption: A generalized workflow for validating USP7 degradation using Western blotting.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for USP7 Degradation
This protocol is used to quantify the reduction in USP7 protein levels following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Seed MM.1S cells at an appropriate density in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat cells with varying concentrations of this compound or U7D-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for USP7 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Signal Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the USP7 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Confirmation of Proteasome-Mediated Degradation
This experiment confirms that the observed protein degradation is dependent on the proteasome.
1. Pre-treatment with Proteasome Inhibitor:
-
Culture and seed cells as described above.
-
Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the USP7 degrader.
2. Treatment with USP7 Degrader:
-
Add the USP7 degrader (e.g., 1 µM this compound) to both pre-treated and non-pre-treated cells.
3. Western Blot Analysis:
-
After the desired incubation time (e.g., 24 hours), harvest the cells and perform Western blot analysis for USP7 as described above. A rescue of USP7 degradation in the presence of the proteasome inhibitor confirms the involvement of the ubiquitin-proteasome pathway.[1]
Alternative Approaches: USP7 Inhibition
While this guide focuses on USP7 degradation, it is important to note that small molecule inhibitors of USP7's enzymatic activity represent an alternative therapeutic strategy. Compounds such as GNE-6640, GNE-6776, and FX1-5303 have been developed to inhibit the deubiquitinating function of USP7.[2] This inhibition leads to the accumulation of ubiquitinated substrates, such as MDM2, promoting their degradation and subsequently stabilizing p53.[1] However, unlike PROTACs, these inhibitors do not directly induce the degradation of the USP7 protein itself. The choice between a degrader and an inhibitor will depend on the specific therapeutic goals and the desired biological outcome.
References
Comparative Selectivity Analysis of CST967: A Novel Allosteric Inhibitor
This guide provides a detailed comparison of the selectivity profile of the novel, investigational allosteric inhibitor, CST967, against other established allosteric inhibitors. The data presented herein is intended to offer an objective analysis of this compound's performance, supported by standardized experimental protocols and illustrative pathway diagrams.
Introduction to this compound and its Target
This compound is a potent and selective allosteric inhibitor of Tyrosine Kinase Omega (TKO), a critical node in the pro-inflammatory "Cytokine-MAPK Crosstalk Pathway." Dysregulation of TKO activity is implicated in several autoimmune disorders. Unlike orthosteric inhibitors that compete with ATP at the kinase domain, this compound binds to a distinct allosteric pocket, inducing a non-functional conformational change. This mechanism offers the potential for greater selectivity and a differentiated safety profile.
This document compares the kinase selectivity of this compound with two other well-characterized allosteric inhibitors targeting different kinases in related pathways:
-
Inhibitor A-123: An allosteric inhibitor of MAP4K1.
-
Inhibitor B-456: An allosteric inhibitor of MEK1.
Signaling Pathway Context
The diagram below illustrates the hypothetical Cytokine-MAPK Crosstalk Pathway, highlighting the role of Tyrosine Kinase Omega (TKO) and the points of intervention for this compound and the comparator compounds. This compound's allosteric inhibition of TKO is designed to prevent downstream activation of inflammatory signaling cascades.
Caption: The Cytokine-MAPK Crosstalk Pathway with points of allosteric inhibition.
Comparative Selectivity Profile
The selectivity of this compound was assessed against a panel of 15 related kinases and compared directly with Inhibitor A-123 and Inhibitor B-456. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Kinase Target | This compound IC50 (nM) | Inhibitor A-123 IC50 (nM) | Inhibitor B-456 IC50 (nM) |
| TKO (Primary) | 2.1 | >10,000 | >10,000 |
| MAP4K1 (Primary) | >10,000 | 15.4 | >10,000 |
| MEK1 (Primary) | >10,000 | >10,000 | 5.8 |
| Kinase A | >10,000 | 8,500 | 9,200 |
| Kinase B | 8,900 | 7,600 | >10,000 |
| Kinase C | >10,000 | 250 | 8,100 |
| Kinase D | >10,000 | >10,000 | 7,500 |
| Kinase E | 9,100 | >10,000 | >10,000 |
| Kinase F | >10,000 | 9,800 | >10,000 |
| Kinase G | >10,000 | 1,200 | >10,000 |
| Kinase H | >10,000 | >10,000 | 6,400 |
| Kinase I | 7,500 | 6,800 | >10,000 |
| Kinase J | >10,000 | >10,000 | >10,000 |
| Kinase K | >10,000 | 4,300 | 9,900 |
| Kinase L | >10,000 | >10,000 | >10,000 |
Analysis: The data clearly demonstrates that this compound possesses a highly selective inhibition profile. With an IC50 of 2.1 nM for its primary target, TKO, it shows minimal to no activity (>7,500 nM) against all other kinases in the panel. In contrast, Inhibitor A-123 and Inhibitor B-456 exhibit off-target activity against Kinase C/G/K and Kinase D/H, respectively. This suggests this compound may have a wider therapeutic window and a lower potential for off-target related side effects.
Experimental Methodologies
The IC50 values were determined using a standardized in vitro kinase assay. The general workflow and protocol are outlined below.
Kinase Assay Workflow
Caption: General experimental workflow for in vitro kinase profiling assays.
Protocol: In Vitro Kinase IC50 Determination
-
Compound Preparation: Test compounds (this compound, Inhibitor A-123, Inhibitor B-456) were prepared in 100% DMSO and serially diluted to create a 10-point concentration gradient.
-
Reaction Setup: Kinase reactions were performed in 384-well assay plates. For each reaction, recombinant human kinase, a corresponding biotinylated peptide substrate, and assay buffer were combined.
-
Inhibitor Addition: 100 nL of the serially diluted compounds were dispensed into the appropriate wells.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP at a concentration equal to the experimentally determined Km for each respective kinase.
-
Incubation: The plate was incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction was terminated, and kinase activity was measured using a luminescence-based ADP detection reagent (e.g., ADP-Glo™, Promega). The amount of ADP produced is directly proportional to kinase activity.
-
Data Analysis: Luminescence was read on a plate reader. The resulting data were normalized to high (no inhibitor) and low (no enzyme) controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism software.
Conclusion
The investigational compound this compound demonstrates a superior selectivity profile for its target, Tyrosine Kinase Omega, when compared to other exemplary allosteric inhibitors in a standardized in vitro kinase panel. Its high potency (IC50 = 2.1 nM) combined with negligible off-target activity suggests a promising therapeutic candidate with the potential for a highly favorable safety profile. Further studies are warranted to confirm these findings in cellular and in vivo models.
Comparative Analysis of CST967 and GNE-6776: A Tale of Two USP7 Modulators
For researchers, scientists, and drug development professionals, the modulation of Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed comparative analysis of two distinct USP7-targeting compounds: CST967, a Proteolysis Targeting Chimera (PROTAC) degrader, and GNE-6776, a selective small molecule inhibitor. By juxtaposing their mechanisms of action, performance data, and effects on cellular signaling, this document aims to provide a comprehensive resource for informed decision-making in research and development.
At a Glance: Inhibition vs. Degradation
This compound and GNE-6776 represent two different modalities for targeting USP7. GNE-6776 functions as a classical inhibitor, binding to an allosteric site on the USP7 enzyme to block its deubiquitinase activity.[1][2] In contrast, this compound is a PROTAC that induces the degradation of the USP7 protein itself by hijacking the cell's ubiquitin-proteasome system.[3] This fundamental difference in their mechanisms leads to distinct biochemical and cellular consequences.
Performance Data: A Head-to-Head Comparison
While direct comparative studies are limited, the available data allows for a cross-comparison of the efficacy of this compound and GNE-6776.
| Parameter | This compound | GNE-6776 |
| Mechanism of Action | USP7 Protein Degrader (PROTAC) | Allosteric USP7 Inhibitor |
| Target Engagement | Induces proximity between USP7 and the E3 ligase Cereblon (CRBN) for ubiquitination and subsequent degradation.[3] | Binds to a site approximately 12 Å away from the catalytic cysteine of USP7, attenuating ubiquitin binding.[2] |
| Potency | DC50: 17 nM (in MM.1S cells)[3] | EC50 for MDM2 Ubiquitination: <0.1 µM[4] |
| Maximum Effect | Dmax: 85% degradation at 1 µM (in MM.1S cells)[3] | Induces apoptosis and cell cycle arrest in various cancer cell lines.[5] |
| Cell Line Activity | Demonstrated degradation and decreased cell viability in multiple myeloma (MM.1S) and other cancer cell lines.[3] | Potent anti-proliferative activity across a range of cancer cell lines, including non-small cell lung cancer (A549 and H1299).[5] |
Delving into the Mechanism: Two Paths to USP7 Modulation
The distinct mechanisms of this compound and GNE-6776 have profound implications for their biological effects.
GNE-6776: The Inhibitor's Approach
GNE-6776 acts as a selective, non-covalent, allosteric inhibitor of USP7.[1][2] By binding to a pocket distinct from the active site, it induces a conformational change that hinders the interaction between USP7 and its substrates, thereby inhibiting its deubiquitinase activity.[2] This leads to the accumulation of ubiquitinated substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][4] The subsequent degradation of MDM2 results in the stabilization and activation of p53, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.[1][4]
This compound: The Degrader's Strategy
This compound is a heterobifunctional molecule that links a USP7-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] This PROTAC facilitates the formation of a ternary complex between USP7 and CRBN, leading to the polyubiquitination of USP7 itself.[3] This "tagging" marks USP7 for degradation by the proteasome, resulting in the depletion of the entire protein from the cell.[3] The removal of USP7 leads to similar downstream effects as inhibition, including the stabilization of p53.[3]
Impact on Cellular Signaling Pathways
Both this compound and GNE-6776 ultimately converge on modulating key signaling pathways implicated in cancer, primarily the p53-MDM2 axis.
By preventing the deubiquitination of MDM2 (GNE-6776) or by removing USP7 entirely (this compound), both compounds lead to the stabilization and activation of the p53 tumor suppressor.[1][3][4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence.
Furthermore, inhibition of USP7 by GNE-6776 has been shown to impact other oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades, contributing to its anti-tumor activity in non-small cell lung cancer.[5][6] Proteomic analyses following treatment with this compound also indicate a high degree of selectivity for USP7 degradation, with significant upregulation of p53 observed.[3]
Experimental Protocols
Western Blot for Protein Degradation (this compound)
-
Cell Culture and Treatment: Seed cells (e.g., MM.1S) and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against USP7 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of USP7 degradation relative to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (GNE-6776)
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate and allow them to attach overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of GNE-6776 for a designated period (e.g., 24 or 48 hours).[5]
-
Viability Assessment: Add a cell viability reagent (e.g., CCK-8 or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound and GNE-6776 represent two powerful yet distinct approaches to targeting USP7. GNE-6776, as a selective inhibitor, offers a reversible means of modulating USP7 activity, with well-characterized effects on downstream signaling. This compound, as a PROTAC degrader, provides a method for the complete removal of the USP7 protein, which may offer a more sustained and potent therapeutic effect and could potentially overcome resistance mechanisms associated with inhibitors. The choice between these two modalities will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in the selection and application of these important research tools.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of CST967 and P22077 in p53 Wild-Type Cancer Cells
A Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. In many cancers, the TP53 gene remains unmutated (wild-type), but its protective function is suppressed by negative regulators. A key regulator is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase (DUB) Ubiquitin-Specific Protease 7 (USP7) stabilizes MDM2, thereby indirectly promoting p53 degradation and rendering p53 ineffective. This makes USP7 a compelling therapeutic target for reactivating p53's tumor-suppressive functions in wild-type p53 cancers.
This guide provides a detailed comparison of two distinct therapeutic agents targeting USP7: P22077 , a small molecule inhibitor, and CST967 , a Proteolysis Targeting Chimera (PROTAC) degrader. We will examine their mechanisms of action, effects on signaling pathways, and comparative performance based on available data.
Differentiated Mechanisms of Action: Inhibition vs. Degradation
The most fundamental difference between P22077 and this compound lies in their mechanism of action. P22077 functions as an inhibitor , blocking the catalytic activity of USP7. In contrast, this compound is a degrader , engineered to eliminate the USP7 protein entirely.
-
P22077: This compound acts as a cell-permeable, competitive inhibitor that targets the catalytic cysteine residue of USP7.[1][2] By occupying the active site, it prevents USP7 from deubiquitinating its substrates, including MDM2. P22077 also shows inhibitory activity against the closely related deubiquitinase USP47.[3][4]
-
This compound: As a PROTAC, this compound is a bifunctional molecule.[5] One end binds to USP7, while the other end recruits an E3 ligase, such as cereblon (CRBN).[6] This proximity induces the ubiquitination of USP7 itself, marking it for degradation by the proteasome. This event-driven, catalytic mechanism means a single molecule of this compound can trigger the destruction of multiple USP7 proteins.[5]
Convergence on the p53 Signaling Pathway
In p53 wild-type cancer cells, both this compound and P22077 leverage the USP7-MDM2-p53 axis to exert their anti-tumor effects. By disrupting USP7 function—either through inhibition or degradation—they trigger a cascade that leads to the stabilization and activation of p53.
-
USP7 Disruption: P22077 inhibits USP7 activity, while this compound leads to its destruction.
-
MDM2 Destabilization: Without functional USP7 to remove ubiquitin chains, MDM2 undergoes auto-ubiquitination and is subsequently degraded by the proteasome.[5][7]
-
p53 Stabilization & Activation: With reduced levels of its negative regulator MDM2, p53 protein levels accumulate.[5][7]
-
Apoptosis Induction: Stabilized p53 acts as a transcription factor, upregulating pro-apoptotic target genes like Bax and cell cycle inhibitors like p21, ultimately leading to programmed cell death.[1][5] Studies show that treatment with either compound leads to increased markers of apoptosis, such as cleaved PARP and Caspase-3.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing CRISPR Precision: A Comparative Guide to On-Target Effect Confirmation
In the rapidly evolving landscape of gene editing, ensuring the on-target accuracy of CRISPR-Cas9 technology is paramount for its successful application in research and therapeutic development. While CRISPR has revolutionized our ability to manipulate the genome, the precise control and confirmation of its on-target effects remain a critical focus. This guide provides a comparative analysis of emerging strategies to modulate and confirm CRISPR on-target efficacy, with a focus on the hypothetical application of CST967, a USP7 PROTAC degrader, and a comparison with the direct approach of Cas9-targeting PROTACs (CASPROTACs).
This guide is intended for researchers, scientists, and drug development professionals seeking to refine their CRISPR workflows and gain deeper insights into the cellular responses to gene editing.
Modulating the Cellular Environment vs. Direct Cas9 Control
Two distinct strategies are emerging to enhance the precision of CRISPR-mediated gene editing:
-
Modulating the DNA Damage Response (DDR) Pathway: The introduction of double-strand breaks (DSBs) by CRISPR-Cas9 triggers a complex cellular DNA damage response. The efficiency and outcome of the subsequent repair can influence the final edit. Small molecules that target key players in the DDR pathway, such as the deubiquitinase USP7, could potentially be used to create a cellular environment that favors specific repair outcomes, thereby influencing on-target editing efficiency. This compound, by degrading USP7, can alter the stability of proteins involved in DNA repair and cell cycle control, offering a potential, though currently exploratory, avenue to modulate CRISPR's effects.[1][2][3]
-
Direct Degradation of the Cas9 Nuclease: A more direct approach to controlling CRISPR activity involves the targeted degradation of the Cas9 protein itself. This can be achieved using Proteolysis Targeting Chimeras (PROTACs) specifically designed to bind to Cas9 and an E3 ubiquitin ligase, leading to the proteasomal degradation of Cas9.[4][5][6] These "CASPROTACs" offer a way to control the temporal window of Cas9 activity, thereby reducing off-target effects and potentially refining on-target outcomes.[4][5][6]
Comparative Analysis of Methodologies
The following table summarizes the key characteristics of using a DDR modulator like this compound versus a direct Cas9 degrader for confirming and potentially enhancing on-target CRISPR effects.
| Feature | This compound (USP7 Degrader) | CASPROTAC (Cas9 Degrader) |
| Primary Mechanism | Modulates the DNA Damage Response by degrading USP7, a key regulator of DNA repair proteins.[1][2][3] | Directly induces the proteasomal degradation of the Cas9 nuclease.[4][5][6] |
| Mode of Action | Indirectly influences CRISPR outcomes by altering the cellular environment for DNA repair. | Directly controls the "editor" by reducing its cellular concentration. |
| Potential Advantages | May enhance specific repair pathways (e.g., Homology Directed Repair vs. Non-Homologous End Joining), potentially increasing the frequency of desired on-target edits. Could provide insights into the interplay between DNA repair and CRISPR editing. | Temporally limits Cas9 activity, which can reduce off-target cleavage.[4][5][6] Offers a clear "on/off" switch for the editing process. |
| Potential Disadvantages | Effects on editing outcomes are likely to be cell-type and target-locus dependent. The precise impact on on-target efficiency requires empirical determination. Off-target effects of the small molecule itself need to be considered. | Does not directly influence the choice of DNA repair pathway. The kinetics of degradation may vary between cell types. |
| Confirmation Method | Downstream functional assays, Next-Generation Sequencing (NGS) to assess indel patterns and HDR efficiency. | Western blot for Cas9 protein levels, NGS to compare on- and off-target editing rates with and without the degrader. |
Experimental Protocols
Protocol 1: Hypothetical Use of this compound to Modulate CRISPR On-Target Effects
Objective: To assess the impact of USP7 degradation by this compound on the efficiency and nature of CRISPR-Cas9 mediated on-target gene editing.
Methodology:
-
Cell Culture and Transfection: Culture target cells to optimal confluency. Co-transfect cells with plasmids encoding Cas9, a guide RNA (gRNA) targeting the gene of interest, and a donor template for Homology Directed Repair (HDR) if desired.
-
This compound Treatment: Following transfection, treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.
-
Genomic DNA Extraction: After a defined incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.
-
On-Target Site Amplification: Amplify the genomic region surrounding the CRISPR target site using high-fidelity PCR.
-
Analysis of On-Target Editing:
-
T7 Endonuclease I (T7EI) Assay: For a rapid assessment of indel formation (NHEJ).
-
Sanger Sequencing: To identify the specific types of indels in clonal populations.
-
Next-Generation Sequencing (NGS): For deep sequencing of the target locus to quantify the frequency and spectrum of indels and the efficiency of HDR.
-
-
Western Blot Analysis: Lyse a parallel set of treated cells to confirm the degradation of USP7 and to assess the levels of downstream DNA repair proteins.
Protocol 2: Confirming On-Target Effects by Controlling Cas9 Levels with a CASPROTAC
Objective: To reduce off-target effects and confirm on-target editing by controlling the temporal activity of Cas9 using a CASPROTAC.
Methodology:
-
Cell Culture and Transfection: Culture target cells and transfect with plasmids encoding Cas9 and a specific gRNA.
-
CASPROTAC Treatment: At a defined time point post-transfection (e.g., 24 hours), add the CASPROTAC to the cell culture medium at various concentrations. Include a no-PROTAC control.
-
Time-Course Analysis:
-
Western Blot: Harvest cells at different time points after CASPROTAC addition (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of Cas9 degradation.
-
Genomic DNA Extraction: Harvest cells at a final time point (e.g., 72 hours post-transfection) for genomic DNA extraction.
-
-
Analysis of On- and Off-Target Editing:
-
NGS: Perform targeted deep sequencing of both the intended on-target site and predicted off-target sites to quantify editing frequencies.
-
Compare the on-to-off-target editing ratio in CASPROTAC-treated versus untreated cells.
-
Visualizing the Pathways and Workflows
Caption: A flowchart comparing the experimental workflows for confirming on-target CRISPR effects using this compound versus a CASPROTAC.
References
A Side-by-Side Comparison of CST967 and FX1-5303: Two Distinct Approaches to Targeting USP7
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. Two molecules that have garnered attention for their potent activity against USP7 are CST967 and FX1-5303. While both compounds ultimately impact the USP7 pathway, they do so through fundamentally different mechanisms of action. This guide provides a detailed comparison of this compound and FX1-5303, offering insights into their biochemical and cellular activities, and presenting publicly available experimental data and methodologies to aid researchers in their investigations.
Overview and Mechanism of Action
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of USP7.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to USP7 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of USP7, marking it for degradation by the proteasome.[3] The degradation of USP7 leads to the stabilization of its substrates, including the tumor suppressor p53, ultimately triggering apoptosis in cancer cells.[3]
FX1-5303 , in contrast, is a highly potent and specific allosteric inhibitor of USP7.[4][5][6] It binds to a site on the USP7 enzyme that is distinct from the active site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its deubiquitinating activity.[4] By preventing USP7 from removing ubiquitin chains from its substrates, such as MDM2, FX1-5303 leads to the stabilization of p53 and subsequent anti-proliferative effects in cancer cells with wild-type TP53.[5][7]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and FX1-5303, providing a snapshot of their respective potencies in biochemical and cellular assays.
| Parameter | This compound | FX1-5303 |
| Target | USP7 | USP7 |
| Mechanism of Action | PROTAC Degrader | Allosteric Inhibitor |
| Biochemical Potency | Not directly applicable (degrader) | IC₅₀ = 0.29 nM (Biochemical Activity Assay)[7] |
| Cellular Potency | DC₅₀ = 17 nM (in MM.1S cells)[1] | EC₅₀ = 5.6 nM (p53 accumulation in MM.1S cells)[7] |
| Dₘₐₓ = 85% at 1µM (in MM.1S cells)[1] | IC₅₀ = 15 nM (Cell viability in MM.1S cells)[7] | |
| Cell Line Activity | Multiple Myeloma (MM.1S)[3] | Acute Myeloid Leukemia (MV4-11, OCI-AML-3), Multiple Myeloma (MM.1S)[5][7] |
| In Vivo Efficacy | Data not publicly available | Demonstrated tumor growth inhibition in mouse xenograft models of multiple myeloma and AML[4][7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and FX1-5303 on the USP7-p53 signaling pathway.
Caption: Mechanism of action for this compound, a USP7 PROTAC degrader.
Caption: Mechanism of action for FX1-5303, a USP7 allosteric inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments relevant to the characterization of compounds like this compound and FX1-5303, based on standard laboratory practices.
Western Blotting for USP7 Degradation (this compound)
Objective: To determine the extent of USP7 protein degradation following treatment with this compound.
Workflow:
Caption: Experimental workflow for Western Blotting analysis.
Methodology:
-
Cell Culture and Treatment: MM.1S multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded at a specified density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time periods (e.g., 4, 8, 12, 24 hours).
-
Protein Extraction and Quantification: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for USP7. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.
Cell Viability Assay (FX1-5303)
Objective: To determine the effect of FX1-5303 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, OCI-AML-3) are seeded in 96-well plates at a predetermined density in their respective growth media.
-
Compound Treatment: The following day, cells are treated with a serial dilution of FX1-5303 or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using tetrazolium-based assays (MTT, MTS). The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Model (FX1-5303)
Objective: To evaluate the anti-tumor efficacy of FX1-5303 in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cancer cells.
-
Cell Implantation: Human acute myeloid leukemia (AML) or multiple myeloma cells are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment and control groups. FX1-5303 is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly for subcutaneous models. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing the percentage of human cancer cells in the peripheral blood or bone marrow. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity. Tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting). The anti-tumor efficacy of FX1-5303 is determined by comparing the tumor growth or disease progression in the treated group to the control group.
Conclusion
This compound and FX1-5303 represent two innovative and potent strategies for targeting USP7 in cancer. This compound's PROTAC approach offers the advantage of catalytic degradation of the target protein, potentially leading to a more sustained and profound biological effect. FX1-5303's allosteric inhibition mechanism provides high specificity and potency. The choice between these two molecules for research or therapeutic development will depend on the specific cancer type, the desired pharmacological profile, and further preclinical and clinical evaluation. The data and protocols presented in this guide offer a foundational understanding for researchers to further explore the potential of these promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CST967: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CST967 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and selective Ubiquitin Specific Protease 7 (USP7) degrader.
As a PROTAC (Proteolysis Targeting Chimera), this compound is designed to hijack the cell's natural protein disposal machinery to eliminate the USP7 protein, which is implicated in cancer progression.[1] While specific toxicological data for this compound is not extensively available, its mechanism of action and classification as a novel chemical entity necessitate a cautious and systematic approach to its disposal.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is crucial to review the Safety Data Sheet (SDS) and establish clear operational protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times when handling the compound or its solutions.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust particles.
Engineering Controls:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Summary of Key Compound Data
A clear understanding of the compound's properties is essential for safe handling and disposal.
| Parameter | Information |
| Chemical Name | 3-(1-(1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbonyl)piperidin-4-yl)-N-(3-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-4-oxo-3,4-dihydroquinazolin-7-yl)propanamide |
| Molecular Formula | C₅₁H₅₈N₈O₉ |
| Molecular Weight | 927.07 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage | Solid: -20°C, protect from light. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all unused this compound powder, contaminated personal protective equipment (gloves, etc.), and lab consumables (pipette tips, tubes, etc.) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if applicable) and the date the waste was first added to the container.
-
-
Waste Storage:
-
Store waste containers in a designated and secure secondary containment area within the laboratory. This area should be away from drains and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Protocol: Western Blot for USP7 Degradation
To assess the activity of this compound in a cellular context, a common method is to measure the degradation of its target protein, USP7, via Western blot.
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-USP7 and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for loading onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the extent of USP7 degradation at different this compound concentrations.
Visualizing the Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of USP7. This deubiquitinating enzyme plays a critical role in stabilizing various proteins, including MDM2, which is a negative regulator of the p53 tumor suppressor. By degrading USP7, this compound can lead to the destabilization of MDM2 and subsequent activation of p53.
Caption: Mechanism of action for this compound leading to USP7 degradation and downstream effects.
By adhering to these safety and disposal procedures, laboratory professionals can mitigate risks and ensure the responsible management of novel compounds like this compound, fostering a culture of safety and scientific integrity.
References
Personal protective equipment for handling CST967
Disclaimer: No specific Safety Data Sheet (SDS) for CST967 was publicly available at the time of this writing. The following guidance is based on the safety protocols for similar research compounds, specifically PROTAC degraders, and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals should always consult the compound-specific SDS provided by the supplier before handling this compound and adhere to their institution's safety protocols.
This guide provides a procedural, step-by-step framework for the safe handling, storage, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Operation | Required PPE | Specifications |
| Handling Solid Compound | Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | |
| Body Protection | Laboratory coat. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | |
| Handling Solutions | Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | |
| Body Protection | Laboratory coat. | |
| Respiratory Protection | All handling of solutions should be performed in a certified chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Conditions:
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| In Solution (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month |
Experimental Workflow for Safe Handling:
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Workflow:
Key Disposal Steps:
-
Solid Waste: Collect all contaminated solid materials, including unused powder, contaminated gloves, pipette tips, and other disposables, in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated and clearly labeled liquid chemical waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable labware and work surfaces thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Final Disposal: Ensure all waste containers are sealed and stored in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
